Phosphine oxide, tris(p-chlorophenyl)-
Description
The exact mass of the compound Phosphine oxide, tris(p-chlorophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10066. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phosphine oxide, tris(p-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphine oxide, tris(p-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bis(4-chlorophenyl)phosphoryl-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3OP/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBIMMKVOGMMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196613 | |
| Record name | Phosphine oxide, tris(p-chlorophenyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4576-56-1 | |
| Record name | Tris(4-chlorophenyl)phosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4576-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine oxide, tris(p-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004576561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(p-chlorophenyl)phosphine oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine oxide, tris(p-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(4-chlorophenyl)phosphine oxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EVV6SBP6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectral Analysis of Tris(4-chlorophenyl)phosphine Oxide
Foreword: The Unseen Architecture of a Molecule
In the realm of drug development and materials science, the precise characterization of a molecule is not merely a procedural formality; it is the very foundation upon which innovation is built. Tris(4-chlorophenyl)phosphine oxide, a molecule of significant interest due to its potential applications stemming from its unique electronic and structural properties, is a case in point. Its three chlorophenyl groups, arranged tetrahedrally around a central phosphorus-oxygen core, create a distinct electronic environment that dictates its reactivity, stability, and potential as a ligand or functional material. To truly harness its capabilities, we must first understand its intricate architecture, and for that, we turn to the language of spectroscopy.
This guide is designed for the discerning researcher, the meticulous scientist, and the forward-thinking drug development professional. It is not a rigid recitation of data but a narrative journey into the heart of tris(4-chlorophenyl)phosphine oxide's spectral identity. We will not only present the spectral data but also delve into the causality behind the experimental choices and the logic that underpins our interpretation. Each spectroscopic technique is a unique lens, and by combining their insights, we construct a comprehensive and self-validating portrait of this fascinating molecule.
I. The Structural and Electronic Landscape of Tris(4-chlorophenyl)phosphine Oxide
Before we immerse ourselves in the spectral data, it is paramount to understand the structural features of tris(4-chlorophenyl)phosphine oxide that will govern its interaction with electromagnetic radiation. The molecule possesses a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three 4-chlorophenyl rings. The phosphorus-oxygen bond is highly polar, creating a significant dipole moment. The three aromatic rings are not coplanar and are expected to exhibit restricted rotation, influencing the magnetic environments of the aromatic protons and carbons. The presence of chlorine atoms, with their characteristic isotopic distribution, will also leave a distinct signature in the mass spectrum.
Caption: Molecular structure of tris(4-chlorophenyl)phosphine oxide.
II. Synthesis of Tris(4-chlorophenyl)phosphine Oxide: A Controlled Oxidation
The most common and efficient method for the preparation of tris(4-chlorophenyl)phosphine oxide is the oxidation of its corresponding phosphine, tris(4-chlorophenyl)phosphine. While aerial oxidation is possible, it is often slow and can lead to side products. A more controlled and reliable method involves the use of an oxidizing agent such as hydrogen peroxide.
Experimental Protocol: Oxidation of Tris(4-chlorophenyl)phosphine
-
Dissolution: Dissolve tris(4-chlorophenyl)phosphine (1.0 eq) in a suitable organic solvent such as acetone or dichloromethane in a round-bottom flask equipped with a magnetic stirrer. The choice of solvent is critical to ensure complete dissolution of the starting material and the product.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is a crucial step to control the exothermicity of the oxidation reaction and prevent the formation of byproducts.
-
Addition of Oxidant: Add a 30% aqueous solution of hydrogen peroxide (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes. The slow addition rate is essential for maintaining temperature control.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The disappearance of the starting phosphine signal and the appearance of a new, downfield-shifted signal corresponding to the phosphine oxide indicates the completion of the reaction.
-
Workup: Once the reaction is complete, allow the mixture to warm to room temperature. Add a sufficient amount of water and extract the product with dichloromethane. The organic layer is then washed with a saturated solution of sodium sulfite to quench any remaining peroxide, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, to yield pure tris(4-chlorophenyl)phosphine oxide as a white solid.
Caption: Experimental workflow for the synthesis of tris(4-chlorophenyl)phosphine oxide.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For tris(4-chlorophenyl)phosphine oxide, ¹H, ¹³C, and ³¹P NMR provide a wealth of information about its connectivity and electronic environment.
A. ¹H NMR Spectroscopy
The ¹H NMR spectrum of tris(4-chlorophenyl)phosphine oxide is expected to show two sets of signals in the aromatic region, corresponding to the protons ortho and meta to the phosphorus-bound carbon. Due to the C₃ symmetry of the molecule, all three 4-chlorophenyl rings are chemically equivalent.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.6-7.8 | Doublet of doublets | J(H,H) ≈ 8.5, J(P,H) ≈ 11 | Protons ortho to P |
| ~7.4-7.6 | Doublet of doublets | J(H,H) ≈ 8.5, J(P,H) ≈ 2 | Protons meta to P |
Note: These are expected values based on analogous compounds. Actual values may vary depending on the solvent and instrument.
The protons ortho to the phosphorus atom are expected to resonate at a lower field due to the deshielding effect of the electron-withdrawing phosphine oxide group and will exhibit a larger coupling to the phosphorus nucleus.
B. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the symmetry, only four signals are expected for the aromatic carbons.
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Coupling Constant (J(P,C), Hz) | Assignment |
| ~133-135 | ~100-110 | C-P (ipso-carbon) |
| ~132-134 | ~10-15 | C-H (ortho) |
| ~128-130 | ~10-15 | C-H (meta) |
| ~138-140 | ~3-5 | C-Cl (para) |
Note: These are expected values based on analogous compounds. Actual values may vary depending on the solvent and instrument.
The ipso-carbon (directly attached to the phosphorus) will show the largest coupling constant to the phosphorus nucleus.
C. ³¹P NMR Spectroscopy
³¹P NMR is a highly sensitive technique for phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is indicative of its oxidation state and coordination environment. For phosphine oxides, the signal is typically found in a downfield region compared to the corresponding phosphine.
Expected ³¹P NMR Spectral Data:
| Chemical Shift (δ, ppm) |
| ~25-35 |
Note: This is an expected value based on analogous compounds. Actual values may vary depending on the solvent and instrument.
The significant downfield shift from the corresponding phosphine (typically in the range of -5 to -15 ppm) is a clear indication of the oxidation of phosphorus.
IV. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1190-1210 | Strong | P=O stretch |
| ~1430-1450 | Medium | P-C (aryl) stretch |
| ~1080-1100 | Strong | C-Cl stretch |
| ~3050-3100 | Weak | Aromatic C-H stretch |
| ~1580, 1480 | Medium | Aromatic C=C stretch |
Note: These are expected values based on analogous compounds. Actual values may vary depending on the solvent and instrument.
The most characteristic absorption in the IR spectrum of tris(4-chlorophenyl)phosphine oxide is the strong P=O stretching vibration. Its position can be influenced by the electronic effects of the substituents on the phenyl rings.
V. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrometry Data:
| m/z | Relative Intensity (%) | Assignment |
| ~380 | High | [M]⁺ (molecular ion) |
| ~382 | High | [M+2]⁺ |
| ~384 | Medium | [M+4]⁺ |
Note: The exact m/z values will depend on the isotopic composition.
Due to the presence of three chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. The relative intensities of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will be determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a powerful tool for confirming the presence of three chlorine atoms in the molecule.
VI. Conclusion: A Unified Spectral Portrait
The spectral data of tris(4-chlorophenyl)phosphine oxide, when considered in concert, provide a comprehensive and unambiguous characterization of its molecular structure. The NMR spectra define the connectivity of the atoms and the electronic environment of the nuclei. The IR spectrum confirms the presence of key functional groups, most notably the P=O bond. Finally, the mass spectrum provides the molecular weight and the elemental composition, with the isotopic pattern of chlorine serving as a definitive confirmation. This multi-faceted approach, grounded in the principles of causality and self-validation, is the cornerstone of modern chemical analysis and is indispensable for the advancement of research and development in the chemical and pharmaceutical sciences.
VII. References
-
Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 2012 , 41(6), 1742-1754. [Link]
-
PubChem Compound Summary for CID 13097, Triphenylphosphine oxide. National Center for Biotechnology Information. [Link]
-
Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. Organic & Biomolecular Chemistry, 2004 , 2(13), 1822-1824. [Link]
"Phosphine oxide, tris(p-chlorophenyl)-" physical properties
The following technical guide is structured to serve as a definitive reference for "Phosphine oxide, tris(p-chlorophenyl)-" (CAS: 4576-56-1), synthesizing fundamental physical data with advanced application insights.
High-Purity Ligand & Functional Material Guide
Executive Summary & Chemical Identity
Tris(4-chlorophenyl)phosphine oxide (TCP-O) is a symmetric organophosphorus compound distinguished by its high thermal stability and unique electronic properties derived from the para-chloro substituents.[1] Unlike its parent phosphine, the oxide form is air-stable and serves as a critical Lewis base in crystal engineering and a high-performance building block in optoelectronic materials (Room Temperature Phosphorescence).
Core Identifiers
| Parameter | Detail |
| IUPAC Name | Tris(4-chlorophenyl)phosphane oxide |
| Common Synonyms | Tri(p-chlorophenyl)phosphine oxide; TCP-O |
| CAS Registry Number | 4576-56-1 (Note: Do not confuse with the reduced phosphine, CAS 1159-54-2) |
| Molecular Formula | |
| Molecular Weight | 381.62 g/mol |
| SMILES | O=P(c1ccc(Cl)cc1)(c2ccc(Cl)cc2)c3ccc(Cl)cc3 |
Physical & Thermodynamic Properties
The introduction of electron-withdrawing chlorine atoms at the para-position significantly alters the lattice energy and solubility profile compared to the unsubstituted Triphenylphosphine oxide (TPPO).
Thermal & Solid-State Metrics
| Property | Value / Range | Contextual Insight |
| Melting Point | 175 – 177 °C | Significantly higher than the reduced phosphine (~100–103 °C), indicating strong intermolecular dipole-dipole interactions in the crystal lattice. |
| Boiling Point | ~524 °C (Predicted) | Decomposition typically precedes boiling at atmospheric pressure. |
| Density | ~1.41 g/cm³ | Higher density than TPPO due to heavy atom (Cl) incorporation. |
| Appearance | White crystalline solid | Often crystallizes as needles or prisms depending on the solvent system. |
Solubility Profile
-
High Solubility: Chloroform (
), Dichloromethane ( ), THF, DMSO. -
Moderate Solubility: Ethyl Acetate, Acetone, hot Alcohols.
-
Insoluble: Water, Hexanes, cold Diethyl Ether.
-
Purification Tip: The compound can be recrystallized effectively from a mixture of Ethyl Acetate/Hexane or Methanol , leveraging its steep solubility curve in hot polar solvents.
Spectroscopic Characterization (Self-Validation)
For researchers verifying synthesized or purchased material, the following spectral fingerprints are the standard for purity assessment.
Nuclear Magnetic Resonance (NMR)
The electron-withdrawing nature of the p-Cl group exerts a shielding effect on the phosphorus nucleus relative to TPPO.
| Nucleus | Chemical Shift ( | Multiplicity / Coupling Constants | Structural Assignment |
| 26.8 ppm | Singlet ( | Characteristic P(V)=O center. (TPPO is typically ~29 ppm). | |
| 7.60 – 7.54 ppm | Multiplet (6H) | Ortho-protons (relative to P). | |
| 7.49 – 7.45 ppm | Multiplet (6H) | Meta-protons (adjacent to Cl).[2] | |
| 139.2 ppm | Doublet ( | Para-carbon (C-Cl).[2] | |
| 130.3 ppm | Doublet ( | Ipso-carbon (C-P).[2] |
Mass Spectrometry[5]
-
HRMS (ESI+): Calculated for
. -
Pattern: Distinct isotope pattern due to three chlorine atoms (
vs natural abundance).
Synthesis & Purification Protocol
Objective: Efficient oxidation of Tris(4-chlorophenyl)phosphine to the oxide with >95% yield.
Reaction Workflow
The oxidation is rapid and exothermic. While air oxidation is slow, chemical oxidants ensure complete conversion.
Figure 1: Standard oxidation workflow for high-purity synthesis.
Step-by-Step Procedure
-
Dissolution: Dissolve 1.0 eq of Tris(4-chlorophenyl)phosphine in Dichloromethane (DCM).
-
Oxidation: Cool to 0°C. Add 1.1 eq of Hydrogen Peroxide (30% aq) or m-CPBA dropwise.
-
Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (the oxide is much more polar than the phosphine) or
NMR (shift moves from ~-9 ppm to +26.8 ppm). -
Workup: Wash organic layer with saturated
(to quench peroxides), then brine. Dry over . -
Purification: Concentrate in vacuo. Recrystallize the white residue from hot Ethyl Acetate, adding Hexanes to induce precipitation if necessary.
Advanced Applications: Optoelectronics & Crystal Engineering
While historically a byproduct, TCP-O has emerged as a functional material in its own right.
Room Temperature Phosphorescence (RTP)
Recent studies (2023-2024) utilize TCP-O as a scaffold for organic RTP materials.[3]
-
Mechanism: The heavy atom effect of the chlorine substituents facilitates intersystem crossing (ISC) from singlet to triplet states.
-
Crystal Packing: The
moiety acts as a strong hydrogen bond acceptor ( ), creating rigid crystal lattices that suppress non-radiative decay, thereby enhancing quantum yield.
Electronic Tuning of Metal Complexes
In coordination chemistry, the electron-withdrawing p-Cl groups reduce the electron density on the oxygen atom compared to TPPO.
-
Effect: This makes TCP-O a weaker Lewis base but a more chemically robust ligand under oxidative conditions. It is used to fine-tune the Lewis acidity of metal centers in catalytic cycles.
Figure 2: Electronic influence of chloro-substituents on the P=O donor strength.
Safety & Handling
-
GHS Classification: Warning.[4]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses. Unlike the phosphine precursor, the oxide is not sensitive to air oxidation, making it stable for long-term storage at room temperature.
References
-
CAS Common Chemistry. Tris(4-chlorophenyl)phosphine oxide (CAS 4576-56-1).[5][6][7] American Chemical Society.[5] Link[5][6]
-
ChemicalBook. Tri(4-chlorophenyl)phosphine oxide Properties and Safety.Link
-
Royal Society of Chemistry (RSC). Syntheses of [17O]Aryl Sulfoxides, Selenoxides, Phosphine Oxides. (Includes detailed NMR characterization: 31P, 13C, 1H). Link
-
Zhang, Y. et al. Eosin Y-Catalyzed Photooxidation of Triarylphosphines under Visible Light Irradiation. (Melting point and spectral verification). Link
-
Wang, M. et al. Conjugation-Modulated Excitonic Coupling Brightens Multiple Triplet Excited States. J. Am. Chem. Soc. 2023. (Application in RTP and crystal engineering). Link
Sources
- 1. Phosphine oxide, (4-chlorophenyl)diphenyl- | 34303-18-9 | Benchchem [benchchem.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tris(4-chlorophenyl)phosphine | Tris(p-chlorophenyl)phosphine | C18H12Cl3P - Ereztech [ereztech.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. FDA全球物质登记数据库-T [drugfuture.com]
- 7. Tri(4-chlorophenyl)phosphine oxide | 4576-56-1 [chemicalbook.com]
An In-depth Technical Guide to Tris(4-chlorophenyl)phosphine Oxide and its Precursor
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry of a Niche Phosphine Oxide
In the landscape of organophosphorus chemistry, triarylphosphines and their corresponding oxides are foundational components, serving as ligands, catalysts, and reagents in a multitude of synthetic applications. The subject of this guide, tris(4-chlorophenyl)phosphine oxide , represents a specific, electron-deficient member of this family. However, a review of the scientific literature and commercial catalogs reveals a notable disparity: while its precursor, tris(4-chlorophenyl)phosphine , is well-documented and commercially available, the phosphine oxide is encountered far less frequently.
This guide addresses this information gap by providing a comprehensive technical overview of tris(4-chlorophenyl)phosphine oxide. To do so with scientific integrity, we must first ground our discussion in the well-characterized chemistry of its phosphine precursor. The synthesis of the oxide invariably proceeds from the phosphine, and its properties and potential applications are best understood by comparison to its parent compound.
Therefore, this document is structured to first detail the known properties, synthesis, and applications of tris(4-chlorophenyl)phosphine (CAS: 1159-54-2). We will then leverage this foundation to present a validated protocol for its oxidation and explore the inferred properties and promising applications of the target compound, tris(4-chlorophenyl)phosphine oxide, drawing insights from closely related chemical analogues.
Part 1: Core Compound Identification and Physicochemical Properties
A clear distinction between the trivalent phosphine and the pentavalent phosphine oxide is critical. The central phosphorus atom in the phosphine possesses a lone pair of electrons, making it an excellent nucleophile and ligand for transition metals. In the phosphine oxide, this lone pair has formed a stable, polar double bond with an oxygen atom, fundamentally altering its reactivity.
Quantitative data for the precursor, tris(4-chlorophenyl)phosphine, is readily available from commercial suppliers and crystallographic studies.[1][2][3] Data for the phosphine oxide is less direct but can be reliably inferred.
| Property | Tris(4-chlorophenyl)phosphine | Tris(4-chlorophenyl)phosphine Oxide |
| CAS Number | 1159-54-2[1][2][4] | Not definitively assigned in major databases |
| Molecular Formula | C₁₈H₁₂Cl₃P[1][2] | C₁₈H₁₂Cl₃OP |
| Molecular Weight | 365.62 g/mol [1][2] | 381.62 g/mol |
| Appearance | White to off-white powder or crystals[2] | Expected to be a white crystalline solid |
| Melting Point | 100-103 °C[2] | Expected to be significantly higher than the phosphine |
| Solubility | Insoluble in water; soluble in organic solvents | Expected to have low water solubility but higher polarity |
| IUPAC Name | Tris(4-chlorophenyl)phosphane[2] | Tris(4-chlorophenyl)phosphine oxide |
Part 2: Synthesis and Characterization Workflow
The most direct and reliable pathway to tris(4-chlorophenyl)phosphine oxide is through the oxidation of its phosphine precursor. This is a standard and high-yielding transformation in organophosphorus chemistry.
Step 1: Synthesis of Tris(4-chlorophenyl)phosphine
The synthesis of triarylphosphines is typically achieved via a Grignard reaction. The causality here is the nucleophilic character of the Grignard reagent, which readily displaces the chloride ions from phosphorus trichloride (PCl₃).
Protocol:
-
Grignard Reagent Formation: Prepare the Grignard reagent, 4-chlorophenylmagnesium bromide, by reacting 1-bromo-4-chlorobenzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Phosphine Synthesis: Slowly add a solution of phosphorus trichloride (PCl₃) in the same anhydrous solvent to the cooled Grignard reagent (typically 0 °C). The stoichiometry is critical; a 3:1 molar ratio of the Grignard reagent to PCl₃ is required.
-
Quenching and Work-up: After the addition is complete and the reaction has stirred to completion (monitored by TLC or GC), the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Crystallization: The crude product is purified by recrystallization, typically from ethanol or a hexane/ethyl acetate mixture, to yield pure tris(4-chlorophenyl)phosphine as a white solid.
Step 2: Oxidation to Tris(4-chlorophenyl)phosphine Oxide
The lone pair on the phosphorus atom of the phosphine is readily oxidized. Hydrogen peroxide is a common, effective, and clean oxidant for this purpose, with water being the only byproduct.
Protocol:
-
Dissolution: Dissolve tris(4-chlorophenyl)phosphine in a suitable solvent, such as acetone or dichloromethane, in a round-bottom flask.
-
Oxidation: Cool the solution in an ice bath (0 °C). Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise with vigorous stirring. The reaction is typically exothermic.
-
Monitoring: The progress of the oxidation can be monitored by thin-layer chromatography (TLC), observing the disappearance of the phosphine spot and the appearance of a more polar spot for the phosphine oxide.
-
Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting solid is the crude phosphine oxide.
-
Purification: Due to the significantly higher polarity of the phosphine oxide compared to the starting phosphine, purification is readily achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
This two-step workflow provides a reliable and scalable method for producing the target compound from commercially available starting materials.
Part 3: Applications in Research and Development
The applications of these compounds are dictated by their electronic properties. The three electron-withdrawing chlorine atoms decrease the electron density on the phosphorus atom compared to the parent triphenylphosphine.
Applications of Tris(4-chlorophenyl)phosphine (as a Ligand)
This phosphine is primarily used as a ligand in transition metal-catalyzed reactions. Its electron-deficient nature can influence the catalytic cycle, affecting reaction rates and selectivity. It is a suitable ligand for a wide array of cross-coupling reactions.[4]
-
Palladium-Catalyzed Cross-Coupling: It is employed in fundamental reactions such as Suzuki-Miyaura, Heck, Stille, Sonogashira, Negishi, and Hiyama couplings.[4]
-
Rhodium-Catalyzed Reactions: It serves as a cocatalyst in rhodium-catalyzed hydrogenations and the regioselective alkenylation of aromatic C-H bonds.[4][5]
-
Other Catalytic Systems: It has also been used in platinum-catalyzed allylations and regioselective carbomagnesiation reactions.[4][5]
The choice of this ligand over others, like triphenylphosphine, is motivated by the need to tune the electronic properties of the metal center to optimize a specific catalytic transformation.
Potential Applications of Tris(4-chlorophenyl)phosphine Oxide
While specific, widespread applications for tris(4-chlorophenyl)phosphine oxide are not yet established in the literature, its function can be reliably predicted based on the behavior of analogous phosphine oxides.
-
Stabilizing Ligand in Catalysis: A study on the enantioselective epoxidation of enones using a chiral lanthanum complex found that tris(4-fluorophenyl)phosphine oxide was a remarkably effective additive for stabilizing the catalyst, leading to higher yields and enantioselectivities.[6][7] The study noted that less-donating para-substituents were more effective.[6] Given the similar electron-withdrawing nature of chlorine, tris(4-chlorophenyl)phosphine oxide is a prime candidate for a similar role in stabilizing highly reactive or sensitive metal catalysts.
-
Crystallization Aid: Triphenylphosphine oxide (TPPO) is famously used as a "crystallization chaperone." Its polar P=O group readily forms hydrogen bonds with molecules possessing H-bond donor groups (like alcohols or amines), promoting the formation of well-ordered co-crystals. Tris(4-chlorophenyl)phosphine oxide, with its highly polar P=O bond, would be expected to perform a similar function, potentially for different classes of molecules where its electronic and steric profile is advantageous.
-
Luminescent Materials: Recent research has identified both tris(4-chlorophenyl)phosphine and its oxide as model systems for investigating luminescence enhancement in organic phosphine-based compounds.[3] This suggests a potential application in the field of optoelectronics, such as in organic light-emitting diodes (OLEDs) or sensor development.
Part 4: Safety, Handling, and Storage
Proper handling of organophosphorus compounds is paramount. The safety information provided here is based on the Safety Data Sheet (SDS) for the precursor, tris(4-chlorophenyl)phosphine . Similar, if not identical, precautions should be taken for the phosphine oxide derivative.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a P95 or N95 respirator may be required.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
The phosphine is noted as being air-sensitive, suggesting that handling under an inert atmosphere is best practice to prevent slow oxidation.[2]
-
-
Storage:
-
Keep the container tightly closed.
-
Store in a dry, cool, and well-ventilated place.
-
Store away from strong oxidizing agents.
-
Conclusion
Tris(4-chlorophenyl)phosphine oxide is a valuable yet under-documented compound in the arsenal of organophosphorus chemistry. While its direct characterization and application data are sparse, a robust understanding can be built from its well-characterized precursor, tris(4-chlorophenyl)phosphine. The synthetic route via oxidation of the phosphine is straightforward and reliable. Based on established chemical principles and data from analogous compounds, tris(4-chlorophenyl)phosphine oxide holds significant potential as a catalyst-stabilizing agent, a specialized crystallization aid, and a component in advanced optoelectronic materials. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and explore the promising applications of this compound.
References
-
Kino, R., Daikai, K., Kawanami, T., Furuno, H., & Inanaga, J. (2004). Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones. Organic & Biomolecular Chemistry, 2(13), 1822-1824. Available at: [Link]
-
Ereztech. (n.d.). Tris(4-chlorophenyl)phosphine. Retrieved February 7, 2026, from [Link]
-
Unilong Industry Co., Ltd. (n.d.). Tris(4-chlorophenyl)phosphine CAS 1159-54-2. Retrieved February 7, 2026, from [Link]
-
Sivakumar, K., Fun, H.-K., Ooi, M. F., Anwair, M. A. S., Gan, E. E., Jackson, W. R., & Teo, S.-B. (1996). Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine. Acta Crystallographica Section C: Crystal Structure Communications, 52(9), 2243-2245. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Tris(4-chlorophenyl)phosphine (CAS 1159-54-2). Retrieved February 7, 2026, from [Link]
-
Grabulosa, A. (Ed.). (2021). Tris(hydroxymethyl)phosphine oxide – Synthesis, chemistry, and applications. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 945-961. Available at: [Link]
Sources
- 1. Tris(4-chlorophenyl)phosphine | CAS 1159-54-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 3. researchgate.net [researchgate.net]
- 4. Tris(4-chlorophenyl)phosphine 95 1159-54-2 [sigmaaldrich.com]
- 5. unilongindustry.com [unilongindustry.com]
- 6. Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones [organic-chemistry.org]
- 7. Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Tris(4-chlorophenyl)phosphine Oxide: A Technical Guide to Solid-State Properties and Synthesis
The following technical guide details the physicochemical profile, synthesis, and solid-state applications of Tris(4-chlorophenyl)phosphine oxide.
Executive Summary & Physicochemical Profile
Tris(4-chlorophenyl)phosphine oxide (T4CPPO) is a highly crystalline organophosphorus compound characterized by a polarized phosphoryl (
Crucial Distinction: Researchers frequently confuse T4CPPO with its precursor, tris(4-chlorophenyl)phosphine. The oxide is thermodynamically more stable and exhibits a significantly higher melting point due to strong dipolar intermolecular interactions.
Core Data Table
| Property | Specification | Notes |
| CAS Number | 4576-56-1 | Note:[2][3][4][5] Do not confuse with Phosphine (CAS 1159-54-2) |
| Melting Point | 175 – 177 °C | Distinctly higher than the phosphine precursor (100–103 °C) |
| Molecular Formula | ||
| Molecular Weight | 381.62 g/mol | |
| Appearance | White crystalline solid | Forms needles or prisms depending on solvent |
| Solubility | Soluble in | Insoluble in water; limited solubility in cold alcohols |
Thermodynamics of the Solid State
The melting point of T4CPPO (175–177 °C) is not merely a physical constant but a direct readout of its lattice energy. Understanding this requires analyzing the supramolecular synthons driving its crystallization.
The Phosphoryl Dipole Driver
Unlike tertiary phosphines, which rely primarily on weak van der Waals forces, the phosphine oxide moiety (
-
Mechanism: The oxygen of the
group engages in multiple hydrogen bonds with the aromatic protons of adjacent molecules. -
Lattice Stabilization: The electron-withdrawing chlorine atoms at the para position increase the acidity of the aromatic protons, thereby strengthening these
interactions and elevating the melting point relative to non-halogenated analogs (e.g., Triphenylphosphine oxide, MP ~156 °C).
Luminescence and Electronic Isolation
Recent studies indicate that T4CPPO exhibits Room Temperature Phosphorescence (RTP) properties. The tetrahedral phosphorus center acts as an "insulator," breaking conjugation between the aromatic rings. This electronic isolation, combined with rigid crystal packing, suppresses non-radiative decay pathways, making T4CPPO a valuable scaffold for deep-blue emission materials.
Synthesis and Purification Protocol
The following protocol describes the controlled oxidation of tris(4-chlorophenyl)phosphine. This method is preferred over direct Grignard synthesis for its higher yield and purity profile.
Reagents & Equipment
-
Precursor: Tris(4-chlorophenyl)phosphine (CAS 1159-54-2).[4][6]
-
Oxidant: Hydrogen Peroxide (30% aq.) or m-CPBA (for anhydrous requirements).
-
Solvent: Dichloromethane (DCM) or Acetone.
-
Monitoring: TLC (Silica, Hexane:EtOAc 3:1) or
NMR.
Step-by-Step Workflow
-
Dissolution: Dissolve 10 mmol of the phosphine precursor in 50 mL of DCM. Ensure complete solvation.
-
Oxidation: Cool the solution to 0 °C. Add 1.5 equivalents of oxidant dropwise. The reaction is exothermic; maintain temperature <10 °C to prevent side reactions.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: Check TLC. The phosphine (high
) should disappear, replaced by the oxide (lower ).
-
-
Quench & Wash: Wash the organic layer with saturated
(to remove excess oxidant), followed by brine. -
Drying: Dry over anhydrous
and concentrate in vacuo. -
Recrystallization (Critical): The crude solid often contains trace phosphine. Recrystallize from hot Toluene or Ethanol .
-
Target: White needles.
-
Validation: Measure MP.[7] If <170 °C, recrystallize again.
-
Visualization of Synthesis Logic
Caption: Figure 1. Synthesis workflow converting the P(III) precursor to the P(V) oxide, emphasizing the critical recrystallization step to achieve the target melting point.
Analytical Characterization & Validation
To ensure the material is suitable for high-precision applications (e.g., drug cocrystals), rely on this multi-modal validation strategy.
Differential Scanning Calorimetry (DSC)
-
Protocol: Seal 2-5 mg of sample in an aluminum pan.
-
Ramp: 5 °C/min or 10 °C/min under
flow. -
Acceptance Criteria: A sharp endothermic peak with an onset temperature of 175 ± 1 °C . Broad peaks indicate amorphous content or residual solvent.
Nuclear Magnetic Resonance ( NMR)
Phosphorus NMR is the definitive test for oxidation state.
-
Phosphine (Impurity): Typically appears at
-6 to -10 ppm. -
Phosphine Oxide (Target): Shifts significantly downfield to
+20 to +30 ppm (exact shift depends on solvent, e.g., ). -
Standard: Use 85%
as an external standard ( 0 ppm).
Applications in Crystal Engineering
T4CPPO is a "supramolecular reagent" used to modulate the solubility and stability of Active Pharmaceutical Ingredients (APIs).
Cocrystallization Mechanism
The
-
Phenols: Forming
motifs. -
Carboxylic Acids: Forming heterosynthons.
-
Sulfonamides: Relevant for drug delivery systems.
Interaction Pathway Diagram
Caption: Figure 2. The supramolecular assembly logic where T4CPPO acts as a stabilizing host for proton-donating APIs.
References
-
CAS Common Chemistry. (n.d.).[3] Tris(4-chlorophenyl)phosphine oxide (CAS 4576-56-1).[2][3][4] American Chemical Society.[3] Retrieved from [Link][3]
-
PubChem. (n.d.). Tris(4-chlorophenyl)phosphine (Precursor Data).[1][4][8] National Library of Medicine. Retrieved from [Link][8]
-
Ladd, C. L. (2017). Tris(4-fluorophenyl)phosphine and Analogs. (Context on synthesis and oxidation of halogenated phosphines). ResearchGate. Retrieved from [Link]
-
American Chemical Society. (2023). Conjugation-Modulated Excitonic Coupling Brightens Multiple Triplet Excited States. (Detailed characterization of T4CPPO crystal structure and purity). J. Am. Chem. Soc. Retrieved from [Link]
Sources
- 1. Phosphine oxide, (4-chlorophenyl)diphenyl- | 34303-18-9 | Benchchem [benchchem.com]
- 2. Tri(4-chlorophenyl)phosphine oxide | 4576-56-1 [chemicalbook.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. TRIS(4-CHLOROPHENYL)PHOSPHINE | 1159-54-2 [chemicalbook.com]
- 5. CAS#:4576-56-1 | Phosphine oxide, tris(4-chlorophenyl)- (9CI) | Chemsrc [chemsrc.com]
- 6. unilongindustry.com [unilongindustry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Tris(4-chlorophenyl)phosphine | Tris(p-chlorophenyl)phosphine | C18H12Cl3P - Ereztech [ereztech.com]
An In-Depth Technical Guide to the ¹H NMR Spectrum of Tris(p-chlorophenyl)phosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(p-chlorophenyl)phosphine oxide is an organophosphorus compound of significant interest in various fields of chemical research, including materials science and as a ligand in catalysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This technical guide provides a detailed analysis of the ¹H NMR spectrum of tris(p-chlorophenyl)phosphine oxide, offering insights into spectral interpretation, the underlying principles of chemical shifts and coupling constants, and a practical protocol for data acquisition.
Molecular Structure and Proton Environments
Tris(p-chlorophenyl)phosphine oxide possesses a tetrahedral phosphorus center bonded to an oxygen atom and three p-chlorophenyl groups. Due to the symmetry of the molecule, all three p-chlorophenyl groups are chemically equivalent. Within each p-chlorophenyl ring, there are two distinct proton environments:
-
Hortho : The two protons ortho to the phosphorus-carbon bond.
-
Hmeta : The two protons meta to the phosphorus-carbon bond.
This equivalence simplifies the ¹H NMR spectrum, which is expected to show two signals in the aromatic region.
Figure 1. Molecular structure of tris(p-chlorophenyl)phosphine oxide highlighting the ortho and meta proton environments.
Predicted ¹H NMR Spectrum: Analysis and Interpretation
The ¹H NMR spectrum of triphenylphosphine oxide in CDCl₃ typically shows complex multiplets in the range of 7.4-7.8 ppm. The introduction of a chlorine atom at the para position of each phenyl ring will influence the chemical shifts of the remaining aromatic protons. Chlorine is an electron-withdrawing group through induction, which generally deshields aromatic protons, causing a downfield shift (to a higher ppm value)[1][2].
Therefore, the ¹H NMR spectrum of tris(p-chlorophenyl)phosphine oxide is predicted to exhibit two distinct signals in the aromatic region, both appearing as doublets of doublets.
-
Hortho Protons: These protons are expected to resonate further downfield due to their proximity to the electron-withdrawing phosphine oxide group. The signal for these protons will be a doublet of doublets. The larger coupling constant will be due to the ³JH-H coupling with the adjacent meta protons, and a smaller coupling will arise from the ³JP-H coupling through three bonds to the phosphorus atom.
-
Hmeta Protons: These protons are expected to resonate slightly upfield compared to the ortho protons. Their signal will also appear as a doublet of doublets, with the larger coupling constant from the ³JH-H coupling to the ortho protons and a smaller coupling from the four-bond 4JP-H coupling to the phosphorus atom.
The expected splitting pattern is a classic AA'BB'X system (where X is the ³¹P nucleus), which often simplifies to a pair of pseudo-doublets of doublets at high magnetic fields.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Hortho | 7.6 - 7.8 | Doublet of Doublets (dd) | ³JH-H ≈ 8-9 Hz, ³JP-H ≈ 11-13 Hz |
| Hmeta | 7.4 - 7.6 | Doublet of Doublets (dd) | ³JH-H ≈ 8-9 Hz, 4JP-H ≈ 2-4 Hz |
Table 1. Predicted ¹H NMR Data for Tris(p-chlorophenyl)phosphine Oxide.
The Causality Behind Experimental Choices in NMR Spectroscopy
The choice of solvent, concentration, and instrument parameters are critical for obtaining a high-quality ¹H NMR spectrum.
-
Solvent Selection: A deuterated solvent, such as deuterated chloroform (CDCl₃), is used to avoid a large solvent signal that would otherwise obscure the analyte's signals[3]. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.
-
Sample Concentration: An appropriate concentration (typically 5-25 mg in 0.5-0.7 mL of solvent for ¹H NMR) is necessary to achieve a good signal-to-noise ratio without causing line broadening due to aggregation or viscosity effects.
-
Instrument Frequency: Higher field NMR spectrometers (e.g., 400 MHz or higher) provide better signal dispersion, which is crucial for resolving complex multiplets and accurately determining coupling constants in aromatic systems.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum of solid tris(p-chlorophenyl)phosphine oxide.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of tris(p-chlorophenyl)phosphine oxide directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
2. NMR Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.
-
Set the appropriate acquisition parameters for a ¹H NMR experiment:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be adjusted based on sample concentration)
-
-
Acquire the Free Induction Decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals corresponding to the Hortho and Hmeta protons. The integration ratio should be 1:1.
-
Analyze the multiplicities and measure the coupling constants for each signal.
Figure 2. Workflow for acquiring the ¹H NMR spectrum of tris(p-chlorophenyl)phosphine oxide.
Trustworthiness and Self-Validation
The protocol described above includes several self-validating steps to ensure the integrity of the acquired data. The use of an internal standard (TMS) provides a reliable reference for chemical shifts. The expected 1:1 integration ratio of the two aromatic signals serves as an internal check on the purity of the sample and the correct assignment of the peaks. Furthermore, the characteristic doublet of doublets splitting pattern, with predictable coupling constants, provides strong evidence for the proposed structure. Any deviation from these expected values would warrant further investigation into the sample's purity or structural integrity.
Conclusion
This technical guide provides a comprehensive overview of the ¹H NMR spectrum of tris(p-chlorophenyl)phosphine oxide. By leveraging data from analogous compounds and fundamental NMR principles, a detailed prediction of the spectrum has been presented, including chemical shifts, multiplicities, and coupling constants. The provided experimental protocol offers a robust methodology for acquiring high-quality data. This guide serves as a valuable resource for researchers and scientists working with this and related organophosphorus compounds, facilitating accurate structural analysis and characterization.
References
-
Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Tris(4-chlorophenyl)phosphine (CAS 1159-54-2). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Material for Direct C-OH/P(O)-H Dehydration Coupling Forming Phosphine Oxides. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
ResearchGate. (2017, April 28). Consecutive dynamic resolutions of phosphine oxides. Retrieved from [Link]
-
SpectraBase. (n.d.). (4-Chlorophenyl)phenylmethanone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Scribd. (n.d.). 1H NMR Standard - TriPhenylPhospheneOxide. Retrieved from [Link]
-
Ereztech. (n.d.). Tris(4-chlorophenyl)phosphine. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
YouTube. (2022, January 6). Making Triphenylphosphine oxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]
-
PubChem. (n.d.). Triphenylphosphine Oxide. Retrieved from [Link]
Sources
Technical Monograph: Tris(4-chlorophenyl)phosphine Oxide
Executive Summary
Tris(4-chlorophenyl)phosphine oxide (CAS RN: 4576-56-1 ) is a symmetric organophosphorus compound characterized by high thermal stability and a distinct capacity for intermolecular hydrogen bonding.[1] Unlike its reduced phosphine counterpart, which serves primarily as a soft Lewis base ligand in transition metal catalysis, the oxide form is prominent in crystal engineering and materials science . Its phosphoryl oxygen (
Nomenclature & Structural Identity
The precise identification of this compound is critical, as it is frequently confused with its precursor, tris(4-chlorophenyl)phosphine (CAS 1159-54-2).
| Identifier | Value |
| IUPAC Name | Tris(4-chlorophenyl)phosphane oxide |
| CAS Index Name | Phosphine oxide, tris(4-chlorophenyl)- |
| CAS Registry Number | 4576-56-1 |
| Molecular Formula | |
| SMILES | Clc1ccc(cc1)P(=O)(c2ccc(Cl)cc2)c3ccc(Cl)cc3 |
| InChI Key | IQKSLJOIKWOGIZ-UHFFFAOYSA-N (Note: Shared skeleton, check oxidation state) |
Structural Analysis
The molecule adopts a distorted tetrahedral geometry around the central phosphorus atom (
-
Electronic Character: The chlorine substituents at the para positions exert an electron-withdrawing inductive effect (-I), reducing the electron density at the phosphorus center compared to triphenylphosphine oxide.
-
Dipole Moment: The
bond is highly polarized, creating a significant dipole that drives its solubility in polar organic solvents and its utility as a crystallization aid.
Physicochemical Profile
The following data represents the standard physicochemical properties for the oxide form.
| Property | Metric | Source Validation |
| Molecular Weight | 381.62 g/mol | Calculated |
| Physical State | White crystalline solid | [ChemicalBook, 2023] |
| Melting Point | 175 – 177 °C | [CAS Common Chemistry, 2025] |
| Boiling Point | ~524 °C (Predicted) | [ChemicalBook, 2023] |
| Density | ~1.41 g/cm³ | Predicted |
| Solubility | Soluble in | Experimental observation |
Synthesis & Production Protocols
Two primary pathways exist for the synthesis of tris(4-chlorophenyl)phosphine oxide. Method A is the direct construction of the skeleton, while Method B is the oxidation of the pre-formed phosphine.
Method A: Grignard Synthesis (Primary Route)
This method builds the phosphorus-carbon bonds directly using Phosphorus Oxychloride (
Reagents:
-
4-Chlorophenylmagnesium bromide (Grignard reagent)[2]
-
Phosphorus oxychloride (
) -
Solvent: Anhydrous THF or Diethyl Ether
Protocol:
-
Grignard Formation: React 1-bromo-4-chlorobenzene with magnesium turnings in anhydrous THF under
atmosphere to generate 4-chlorophenylmagnesium bromide.[2] -
Addition: Cool the Grignard solution to 0°C. Slowly add a solution of
(0.33 equivalents relative to Grignard) dropwise.-
Mechanism:[3] Three successive nucleophilic attacks occur at the phosphorus center, displacing chloride ions.
-
-
Reflux: Warm to room temperature and reflux for 3–4 hours to ensure complete substitution.
-
Quench: Hydrolyze the mixture with dilute
or saturated . -
Purification: Extract with DCM, dry over
, and recrystallize from ethanol/hexane to yield white needles.
Method B: Oxidation of Phosphine (Secondary Route)
Often used when the phosphine is available or recovered from catalytic cycles (e.g., Wittig reaction byproducts).
Reagents:
-
Oxidant: Hydrogen Peroxide (30%) or tert-Butyl Hydroperoxide (TBHP)
Protocol:
-
Dissolve the phosphine in DCM.
-
Add excess oxidant slowly at 0°C.
-
Stir at room temperature for 1 hour (reaction is usually rapid).
-
Wash with sodium bisulfite (to remove excess peroxide) and water.
-
Evaporate solvent to yield the oxide quantitatively.
Synthesis Pathway Diagram
Figure 1: Synthetic pathways distinguishing the direct Grignard route (Green) from the oxidation route (Red).
Applications in Research & Development
Crystal Engineering & Supramolecular Chemistry
Tris(4-chlorophenyl)phosphine oxide is a valuable tool in crystallography. The
-
Mechanism: The electron-withdrawing chlorine atoms increase the acidity of the aromatic
protons, enhancing the strength of the intermolecular hydrogen bonds compared to the non-chlorinated triphenylphosphine oxide. -
Utility: It is used to co-crystallize hard-to-crystallize compounds by acting as a rigid H-bond acceptor template.
Catalysis Stabilization
While the phosphine is the active ligand in cross-coupling (Suzuki, Heck), the oxide plays a role in Lanthanide catalysis .
-
Case Study: In the epoxidation of
-unsaturated ketones, tris(aryl)phosphine oxides stabilize chiral Lanthanum-BINOL complexes. The electron-deficient nature of the 4-chlorophenyl group (compared to phenyl) modulates the Lewis acidity of the Lanthanum center, often improving enantioselectivity and yield [Kino et al., 2004].
Flame Retardancy
As an organophosphorus compound with high chlorine content, it exhibits synergistic flame retardant properties. The phosphorus promotes char formation, while the chlorine provides gas-phase radical quenching.
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Statement | Precautionary Measure (P-Code) |
| Skin Irritation | H315 : Causes skin irritation. | P280 : Wear protective gloves/clothing.[7][8][9] |
| Eye Irritation | H319 : Causes serious eye irritation.[9] | P305+P351+P338 : Rinse cautiously with water.[7][8] |
| STOT - SE | H335 : May cause respiratory irritation. | P261 : Avoid breathing dust/fume.[9] |
Storage: Store in a cool, dry place under inert atmosphere (
References
-
CAS Common Chemistry. (2025).[7] Tris(4-chlorophenyl)phosphine oxide (CAS 4576-56-1).[1][4][10] American Chemical Society.[3][10] Link[10]
-
ChemicalBook. (2023). Tri(4-chlorophenyl)phosphine oxide Properties and Suppliers.Link
-
Kino, R., Daikai, K., et al. (2004). Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. Organic & Biomolecular Chemistry. (Contextual reference for electronic effects of halo-substituted phosphine oxides). Link
-
Glidewell, C., et al. (1996). Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine. Acta Crystallographica.[11] (Crystal structure comparison). Link
-
National Institutes of Health (NIH). (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach.[12] PMC. Link
Sources
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- 2. mabel.wwu.edu [mabel.wwu.edu]
- 3. researchgate.net [researchgate.net]
- 4. TRIS(4-CHLOROPHENYL)PHOSPHINE | 1159-54-2 [chemicalbook.com]
- 5. Tris(4-chlorophenyl)phosphine (CAS 1159-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Tris(4-chlorophenyl) phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. fishersci.com [fishersci.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Role of Tris(p-chlorophenyl)phosphine Oxide in Modern Catalysis
Introduction
Tris(p-chlorophenyl)phosphine oxide (TCPO) is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three p-chlorophenyl groups. While its corresponding phosphine, tris(p-chlorophenyl)phosphine, is well-documented as a ligand in transition metal catalysis, the utility of the phosphine oxide itself is a more nuanced and emergent area of research.[1][2] Historically viewed as a stable, often-undesired byproduct of reactions involving phosphines, recent advancements have repositioned phosphine oxides like TCPO as valuable catalysts and catalytic additives in their own right.
This guide provides an in-depth exploration of the catalytic applications of tris(p-chlorophenyl)phosphine oxide, offering researchers and drug development professionals a synthesis of technical knowledge, field-proven insights, and detailed experimental protocols. We will delve into its role in key organic transformations, explaining the chemical principles that underpin its utility and providing a framework for its practical application.
Physicochemical Properties of Tris(p-chlorophenyl)phosphine Oxide
A foundational understanding of TCPO's properties is crucial for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂Cl₃OP | [3] |
| Molecular Weight | 381.62 g/mol | N/A |
| Appearance | White to off-white powder/crystals | [4] |
| Melting Point | 188-191 °C | N/A |
| Solubility | Soluble in many organic solvents like Dichloromethane, THF, Toluene. Poorly soluble in non-polar solvents like hexane. | N/A |
| P=O Bond | The P=O bond is highly polar and strong, which is a key feature influencing its catalytic activity. | [5] |
Application 1: Organocatalysis in Alcohol Halogenation (Catalytic Appel Reaction)
The Appel reaction is a classic method for converting alcohols to alkyl halides using a stoichiometric amount of triphenylphosphine and a tetrahalomethane.[6][7] A significant drawback of this reaction is the production of a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can complicate product purification. A major advancement in this area is the development of a catalytic version of the Appel reaction, where a phosphine oxide serves as the catalyst.[8][9]
Causality of Catalytic Activity
In this catalytic cycle, the phosphine oxide is not a waste product but the active catalytic species. The reaction is driven by a stoichiometric activating agent, such as oxalyl chloride or thionyl chloride, which reacts with the phosphine oxide to form a reactive halophosphonium salt in situ.[10][11] This intermediate then activates the alcohol for nucleophilic attack by the halide. The key to the catalytic turnover is the regeneration of the phosphine oxide from the resulting alkoxyphosphonium salt, a process driven by the formation of the thermodynamically stable P=O double bond.[11] Tris(p-chlorophenyl)phosphine oxide is an excellent candidate for this reaction due to its stability and the electron-withdrawing nature of the chloro-substituents, which can influence the reactivity of the intermediate phosphonium salts.
Protocol: Catalytic Chlorination of a Primary Alcohol
This protocol describes the chlorination of benzyl alcohol as a representative primary alcohol using catalytic tris(p-chlorophenyl)phosphine oxide and oxalyl chloride as the stoichiometric chlorinating agent.
Materials:
-
Tris(p-chlorophenyl)phosphine oxide (TCPO) (Catalyst, 5-10 mol%)
-
Benzyl alcohol (Substrate, 1.0 equiv)
-
Oxalyl chloride (Activating/Chlorinating Agent, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Septum and needle for inert atmosphere
-
Ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tris(p-chlorophenyl)phosphine oxide (e.g., 0.1 mmol, 10 mol%) and anhydrous dichloromethane (e.g., 5 mL).
-
Addition of Alcohol: Add benzyl alcohol (e.g., 1.0 mmol, 1.0 equiv) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial as the reaction with oxalyl chloride is exothermic.
-
Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over 10-15 minutes. Vigorous gas evolution (CO and CO₂) will be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure benzyl chloride.
Self-Validation and Trustworthiness:
-
Expected Outcome: High conversion of the alcohol to the corresponding chloride (typically >90% yield).
-
Troubleshooting: If the reaction is sluggish, a slight increase in temperature or reaction time may be necessary. Ensure all reagents and solvents are anhydrous, as water will consume the oxalyl chloride and deactivate the catalyst.
-
Safety: Oxalyl chloride is corrosive and toxic. This reaction should be performed in a well-ventilated fume hood. The quenching step should be done slowly and carefully due to gas evolution.
Application 2: Ancillary Ligand for Stabilization in Asymmetric Catalysis
While phosphine oxides are not typically primary ligands for late transition metals like palladium, they have demonstrated significant utility as additives or ancillary ligands in lanthanide-catalyzed reactions. Their strong P=O dipole can coordinate to Lewis acidic metal centers, modifying the catalyst's electronic properties and steric environment.
Causality of Catalytic Enhancement
A notable example is the use of tris(4-fluorophenyl)phosphine oxide in a lanthanum-chiral BINOL catalyst system for the highly enantioselective epoxidation of α,β-unsaturated ketones.[12] The study revealed that the triarylphosphine oxide additive was crucial for stabilizing the chiral lanthanum complex, leading to significantly higher yields and enantioselectivities. The coordination of the phosphine oxide's oxygen atom to the lanthanum center is believed to prevent catalyst deactivation and aggregation, thereby maintaining a highly active and enantioselective catalytic species.
The electronic nature of the para-substituent on the triarylphosphine oxide was found to be critical. The study demonstrated that phosphine oxides with electron-withdrawing substituents (like -F) were more effective than those with electron-donating substituents (like -OCH₃).[12] This suggests that tris(p-chlorophenyl)phosphine oxide, with its electron-withdrawing chlorine atoms, would be a highly effective additive in this type of catalytic system.
Protocol: Asymmetric Epoxidation of Chalcone (General Protocol by Analogy)
This protocol is adapted from the work of Inanaga and colleagues and describes the asymmetric epoxidation of chalcone, illustrating the role of a triarylphosphine oxide as a crucial additive.[12]
Materials:
-
La(O-iPr)₃ (Lanthanum isopropoxide)
-
(R)-BINOL (Chiral Ligand)
-
Tris(p-chlorophenyl)phosphine oxide (TCPO) (Additive)
-
Chalcone (Substrate)
-
Cumene hydroperoxide (CMHP) (Oxidant)
-
Anhydrous Tetrahydrofuran (THF)
-
Molecular sieves (4 Å)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under argon, add La(O-iPr)₃ (0.1 mmol), (R)-BINOL (0.1 mmol), and tris(p-chlorophenyl)phosphine oxide (0.3 mmol).
-
Add anhydrous THF (2.0 mL) and stir the mixture at room temperature for 30 minutes. This step forms the active chiral catalyst complex.
-
-
Reaction Setup:
-
In a separate flask, dissolve chalcone (1.0 mmol) in anhydrous THF (1.0 mL).
-
Add powdered 4 Å molecular sieves to the chalcone solution.
-
-
Initiation of Reaction:
-
Add the prepared catalyst solution to the flask containing the chalcone and molecular sieves.
-
Add cumene hydroperoxide (CMHP, ~80% in cumene, 1.5 mmol) to the reaction mixture.
-
-
Reaction Progression:
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral epoxide. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
-
Self-Validation and Trustworthiness:
-
Expected Outcome: The reaction is expected to produce the corresponding epoxy ketone in good yield and with high enantioselectivity (potentially >95% ee).
-
Causality Check: Running a control experiment without tris(p-chlorophenyl)phosphine oxide should result in a significant drop in both yield and enantioselectivity, confirming its crucial role in stabilizing the catalyst.
-
Substituent Effect: Based on the referenced study, using an electron-donating phosphine oxide like tris(p-methoxyphenyl)phosphine oxide would likely result in lower yields compared to TCPO.
Synthesis of Tris(p-chlorophenyl)phosphine Oxide
The most straightforward method for preparing TCPO is the oxidation of its corresponding phosphine, tris(p-chlorophenyl)phosphine.
Protocol: Synthesis via Oxidation
Materials:
-
Tris(p-chlorophenyl)phosphine
-
Hydrogen peroxide (30% aqueous solution)
-
Acetone or Dichloromethane (DCM)
-
Stir plate and magnetic stir bar
-
Beaker or round-bottom flask
Procedure:
-
Dissolution: Dissolve tris(p-chlorophenyl)phosphine (1.0 equiv) in a suitable solvent like acetone or DCM in a flask.
-
Oxidation: While stirring at room temperature, slowly add a slight excess of 30% hydrogen peroxide (approx. 1.1-1.2 equiv) dropwise. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the mixture for 1-2 hours at room temperature. The reaction can be monitored by TLC, observing the disappearance of the starting phosphine and the appearance of the more polar phosphine oxide.
-
Isolation:
-
If the product precipitates from the reaction mixture upon completion, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure. The residue can then be partitioned between DCM and water. The organic layer is separated, dried over Na₂SO₄, and concentrated.
-
-
Purification: The crude tris(p-chlorophenyl)phosphine oxide can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure product as a white solid.
Conclusion
Tris(p-chlorophenyl)phosphine oxide, far from being an inert byproduct, is a versatile and valuable compound in modern catalysis. Its utility as a robust organocatalyst in Appel-type halogenations transforms a historically stoichiometric reaction into an efficient catalytic process. Furthermore, its role as a stabilizing ancillary ligand in metal-catalyzed asymmetric synthesis opens new avenues for enhancing catalyst performance and stability. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate TCPO into their synthetic strategies, leveraging its unique properties to achieve their chemical objectives in drug discovery and materials science.
References
- Wada, M. and Higashizaki, S. (1984). Tris(2,4,6-trimethoxyphenyl)phosphine: a new, strong, and air-stable Lewis base catalyst.
-
Huber, T., et al. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Catalysis Science & Technology, 12, 6136-6147. [Link]
-
Kino, R., Daikai, K., Kawanami, T., Furuno, H., and Inanaga, J. (2004). Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones. Organic & Biomolecular Chemistry, 2, 1822-1824. [Link]
- Fun, H. K., et al. (1996). Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine.
-
Obeid, S., et al. (2019). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. [Link]
- Ladd, C. L. (2017). Tris(4‐fluorophenyl)phosphine. e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-6.
- Adachi, K., et al. (2021). Origin of catalytic activity differences between phosphine and phosphine oxide-based structures in the water-crosslinkable polya. Polyolefins Journal, 8, 49-62.
-
Betz, R. (2016). Tris(4-chlorophenyl) phosphate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1641–1644. [Link]
-
Van der Vlugt, J. I., et al. (2011). Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction. The Journal of Organic Chemistry, 76(16), 6749–6767. [Link]
- Shawkataly, O. B., et al. (1997). Tris(3-chlorophenyl)phosphine Oxide.
- Tönjes, J., et al. (2017). Phosphine Oxide-Catalyzed Chlorination Reactions of Alcohols under Appel Conditions. Synfacts, 13(08), 0835.
- Grabulosa, A., et al. (2021). Asymmetric Synthesis of P-Stereogenic Secondary Phosphine Oxides (SPOs).
-
Denton, R., et al. (2010). Phosphine oxide-catalysed chlorination reactions of alcohols under Appel conditions. Chemical Communications, 46, 3788-3790. [Link]
-
Cheméo. Chemical Properties of Tris(4-chlorophenyl)phosphine (CAS 1159-54-2). [Link]
- Waschbüsch, R. (2020).
- Keglevich, G., et al. (2021). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. The Journal of Organic Chemistry, 86(21), 15008–15017.
- Stark, M. A., Riermeier, T., and Beller, M. (2000). A New Palladium-Catalyzed P-C Coupling Reaction: Synthesis of Triarylphosphine Oxides and Diarylmethylphosphine Oxides. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 30(9), 1703-1711.
- Guram, A. S., et al. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, 52(11), 3149–3162.
- Denton, R., et al. (2010). Phosphine oxide-catalysed chlorination reactions of alcohols under Appel conditionsw. RSC Publishing.
-
Stark, M. A., Riermeier, T., and Beller, M. (2000). A New Palladium-Catalyzed P-C Coupling Reaction: Synthesis of Triarylphosphine Oxides and Diarylmethylphosphine Oxides. Taylor & Francis Online. [Link]
- DE102005012879A1. (2008). Method for Chlorinating Alcohols.
- He, Z., et al. (2023). Palladium-catalyzed coupling of aryl sulfonium salts with [TBA][P(SiCl3)2] for the construction of tertiary phosphines. Chemical Science, 14, 1871-1877.
-
Shields, J. D., et al. (2015). Palladium-Catalyzed α-Arylation of Benzylic Phosphine Oxides. Organic Letters, 17(12), 3042–3045. [Link]
- J&K Scientific LLC. (2025). Appel Reaction.
-
Ereztech. Tris(4-chlorophenyl)phosphine. [Link]
- Tachrim, Z. P., et al. (2018). Application of Appel reaction to the primary alcohol groups of fructooligosaccharides: Synthesis of 6,6. Arkivoc, 2018(7), 341-348.
- Berkowitz, W. F. (2015). Can anyone help me to convert Triphenyl phosphine oxide into Triphenyl phosphine in simple methods?
Sources
- 1. Tris(4-chlorophenyl)phosphine | CAS 1159-54-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 95%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
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- 12. Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones [organic-chemistry.org]
Application Notes and Protocols: Coordinating Properties of Tris(p-chlorophenyl)phosphine Oxide with Metal Ions
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Tris(p-chlorophenyl)phosphine Oxide as a Ligand
Tris(p-chlorophenyl)phosphine oxide ((4-ClC₆H₄)₃P=O), henceforth abbreviated as TCPPO, is a robust organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three p-chlorophenyl rings. The presence of the electron-withdrawing chloro groups on the phenyl rings modulates the electronic properties of the phosphoryl oxygen, influencing its coordination behavior with metal ions. This, combined with the steric bulk of the three aryl groups, makes TCPPO a ligand of significant interest in coordination chemistry, catalysis, and materials science.
The primary coordination site of TCPPO is the phosphoryl oxygen, which acts as a hard Lewis base, showing a strong affinity for hard and borderline metal ions, including lanthanides and various transition metals. Upon coordination, a noticeable shift in the P=O stretching frequency in the infrared (IR) spectrum and a change in the ³¹P nuclear magnetic resonance (NMR) chemical shift are observed, providing clear spectroscopic handles for studying complex formation.
These application notes provide a comprehensive guide to the synthesis of TCPPO, the preparation of its metal complexes, and detailed protocols for their characterization. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.
Part 1: Synthesis of Tris(p-chlorophenyl)phosphine Oxide (TCPPO)
The most common route to TCPPO is the oxidation of its precursor, tris(p-chlorophenyl)phosphine. This can be achieved using a variety of oxidizing agents.
Protocol 1: Synthesis of Tris(p-chlorophenyl)phosphine
Underlying Principle: The synthesis of the parent phosphine is typically achieved via a Grignard reaction, where a Grignard reagent prepared from a p-halobenzene reacts with phosphorus trichloride.
Materials:
-
1-bromo-4-chlorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Phosphorus trichloride (PCl₃)
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation: In a flame-dried three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-4-chlorobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
Once the Grignard reagent formation is complete (the magnesium is consumed), cool the reaction mixture in an ice bath.
-
Phosphine Synthesis: Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether to the Grignard reagent with vigorous stirring. A white precipitate will form.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, followed by refluxing for 1-2 hours to ensure complete reaction.
-
Work-up: Cool the reaction mixture and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude tris(p-chlorophenyl)phosphine can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Oxidation to Tris(p-chlorophenyl)phosphine Oxide (TCPPO)
Underlying Principle: The lone pair of electrons on the phosphorus atom in the phosphine is readily oxidized to form the phosphine oxide. Hydrogen peroxide is a common and effective oxidizing agent for this transformation.
Materials:
-
Tris(p-chlorophenyl)phosphine
-
Acetone or Dichloromethane
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve tris(p-chlorophenyl)phosphine in acetone or dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide dropwise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
The progress of the oxidation can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the phosphine signal and the appearance of the phosphine oxide signal at a downfield chemical shift.
-
Remove the solvent under reduced pressure. The resulting solid is TCPPO.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a white crystalline solid.
Part 2: Coordination Chemistry of TCPPO with Metal Ions
TCPPO coordinates to metal ions primarily through the phosphoryl oxygen atom. The general procedure for the synthesis of metal complexes involves the reaction of a metal salt with TCPPO in a suitable solvent.
General Protocol for the Synthesis of Metal Complexes with TCPPO
Causality: The choice of solvent is critical to ensure the dissolution of both the metal salt and the TCPPO ligand. The stoichiometry of the reactants will determine the final metal-to-ligand ratio in the complex, which can be influenced by the steric bulk of the ligand and the coordination preference of the metal ion. Most complexes are prepared by treating a labile metal complex with the preformed phosphine oxide[1].
Materials:
-
Tris(p-chlorophenyl)phosphine oxide (TCPPO)
-
A metal salt (e.g., lanthanide nitrates, transition metal chlorides or perchlorates)
-
Anhydrous solvent (e.g., ethanol, methanol, acetonitrile, or a mixture thereof)
Procedure:
-
Dissolve the metal salt in a minimum amount of the chosen anhydrous solvent. Gentle heating may be required.
-
In a separate flask, dissolve the desired stoichiometric amount of TCPPO in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with continuous stirring.
-
The reaction mixture is typically stirred at room temperature or gently refluxed for several hours to ensure complete complex formation.
-
The resulting complex may precipitate out of the solution upon cooling or after partial removal of the solvent.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry in a desiccator or under vacuum.
-
Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from an appropriate solvent system.
Part 3: Characterization of TCPPO and its Metal Complexes
A combination of spectroscopic and analytical techniques is essential to unequivocally characterize the synthesized ligand and its metal complexes.
Infrared (IR) Spectroscopy
Principle: The P=O bond in phosphine oxides has a characteristic strong absorption in the IR spectrum. Upon coordination to a metal ion, the P=O bond is weakened due to the donation of electron density from the oxygen to the metal. This results in a decrease in the P=O stretching frequency (ν(P=O)). The magnitude of this shift provides insight into the strength of the metal-oxygen bond.
| Compound | ν(P=O) (cm⁻¹) | Δν(P=O) (cm⁻¹) | Reference |
| Free TCPPO | ~1190-1200 | - | |
| [M(TCPPO)n] | Lower than free ligand | 15 - 50 |
Note: The exact frequency for free TCPPO and its complexes should be determined experimentally. The values provided are typical for triarylphosphine oxides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ³¹P NMR is a powerful tool for studying phosphine oxides and their complexes. The ³¹P chemical shift is sensitive to the electronic environment of the phosphorus atom.
-
¹H and ¹³C NMR: These spectra can confirm the structure of the chlorophenyl groups and may show subtle shifts upon coordination.
-
³¹P NMR: The oxidation of tris(p-chlorophenyl)phosphine to TCPPO results in a significant downfield shift in the ³¹P NMR spectrum. Upon coordination to a metal ion, a further downfield or upfield shift of the ³¹P signal of TCPPO is observed, indicating a change in the electronic environment of the phosphorus atom due to the metal-ligand interaction. The change in the ³¹P NMR chemical shift upon complexation can be correlated with the strength of the halogen bond[2].
| Compound | ³¹P Chemical Shift (δ, ppm) |
| Tris(p-chlorophenyl)phosphine | ~ -6 to -8 |
| Tris(p-chlorophenyl)phosphine oxide (TCPPO) | ~ 25 to 30 |
| [M(TCPPO)n] | Shifted from free TCPPO |
Note: Chemical shifts are relative to 85% H₃PO₄ and can vary depending on the solvent.
Single-Crystal X-ray Diffraction
Principle: This technique provides definitive proof of the structure of the complex in the solid state, including bond lengths, bond angles, and the coordination geometry around the metal center. For TCPPO complexes, it confirms the coordination of the phosphoryl oxygen to the metal ion. The crystal structure of the related triphenylphosphine oxide has been determined, providing a useful comparison[3].
Expected Observations:
-
Coordination of the TCPPO ligand to the metal center via the oxygen atom.
-
Elongation of the P=O bond length upon coordination compared to the free ligand.
-
Determination of the coordination number and geometry of the metal ion.
Part 4: Applications of Metal-TCPPO Complexes
The unique properties of metal complexes incorporating TCPPO lend themselves to a variety of applications.
Luminescent Materials
Principle: Lanthanide ions are known for their sharp, line-like emission bands, which arise from f-f electronic transitions. However, these transitions are often forbidden and thus have low absorption cross-sections. Organic ligands, such as TCPPO, can act as "antennas," absorbing light and efficiently transferring the energy to the lanthanide ion, which then luminesces. This is known as the antenna effect[4]. The study of lanthanide complexes with the analogous tris(2-pyridyl)phosphine oxide has demonstrated their potential for lanthanide-centered photoluminescence[5].
Application Protocol (Example: Europium(III) Complex):
-
Synthesis: Prepare the [Eu(TCPPO)n(NO₃)₃] complex using the general protocol.
-
Photophysical Measurements:
-
Record the excitation and emission spectra of the complex in the solid state or in a suitable solvent (e.g., acetonitrile).
-
Determine the luminescence quantum yield and lifetime.
-
The characteristic red emission of Eu³⁺ is expected, with the most intense peak around 612-615 nm corresponding to the ⁵D₀ → ⁷F₂ transition.
-
Homogeneous Catalysis
Principle: The steric and electronic properties of phosphine oxide ligands can influence the reactivity and selectivity of transition metal catalysts. While the parent phosphine is more commonly used, the phosphine oxide can act as a stabilizing ligand. For instance, a chiral lanthanum catalyst system stabilized by tris(4-fluorophenyl)phosphine oxide has been developed for the highly enantioselective epoxidation of α,β-unsaturated ketones[6]. This suggests that TCPPO could play a similar role in stabilizing catalytic species.
Potential Applications:
-
Cross-Coupling Reactions: The parent phosphine, tris(4-chlorophenyl)phosphine, is a known ligand for various cross-coupling reactions. Complexes of TCPPO could be investigated as catalysts or pre-catalysts in similar transformations.
-
Oxidation Catalysis: The robustness of the phosphine oxide makes it suitable for use in oxidative environments where the corresponding phosphine would be consumed.
Conclusion
Tris(p-chlorophenyl)phosphine oxide is a versatile and accessible ligand for a wide range of metal ions. Its synthesis is straightforward, and its coordination chemistry can be readily explored using standard laboratory techniques. The resulting metal complexes exhibit interesting properties with potential applications in luminescent materials and catalysis. The protocols and insights provided in these application notes are intended to serve as a foundation for researchers to further investigate the rich coordination chemistry of TCPPO and unlock its full potential in various scientific disciplines.
References
-
Kino, R., Daikai, K., Kawanami, T., Furuno, H., & Inanaga, J. (2004). Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones. Organic & Biomolecular Chemistry, 2(13), 1822-1824. [Link]
-
Ma, Y., Xu, S., Wang, X., Liu, M., Li, Y., Xin, X., & Jin, Q. (2017). Synthesis, Structures, and Luminescent Properties of Lanthanide Complexes with Triphenylphospine Oxide. Zeitschrift für anorganische und allgemeine Chemie, 643(12), 780–788. [Link]
-
Gonda, Z. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules, 29(17), 3946. [Link]
-
Wikipedia. (2023). Transition metal complexes of phosphine oxides. [Link]
- Eliseeva, S. V., & Bünzli, J. C. G. (2011). Lanthanide luminescence for functional materials and bio-sciences. Chemical Society Reviews, 40(3), 1123-1147.
-
Minyukova, E. A., Taydakov, I. V., & Martynov, A. G. (2021). Lanthanide(III) Complexes Based on Tris(2-pyridyl)phosphine Oxide: First Examples. Russian Journal of Coordination Chemistry, 47(10), 655-664. [Link]
-
MDPI. (2023). Photoluminescent Lanthanide(III) Coordination Polymers with Bis(1,2,4-Triazol-1-yl)Methane Linker. [Link]
-
Wikipedia. (n.d.). Transition metal complexes of phosphine oxides. Retrieved from [Link]
-
Gakière, D., & G-J, A. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules, 29(17), 3946. [Link]
-
Dalton Transactions. (2023). Three derivatives of phenacyldiphenylphosphine oxide: Influence of aromatic and alkyl substituents on the luminescence sensitiza. [Link]
-
MDPI. (2023). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. [Link]
-
ResearchGate. (2017). Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine. [Link]
-
Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1967). Crystal and molecular structure of triphenylphosphine oxide. [Link]
-
Cheméo. (n.d.). Chemical Properties of Tris(4-chlorophenyl)phosphine (CAS 1159-54-2). Retrieved from [Link]
-
MDPI. (2023). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. [Link]
Sources
- 1. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystal and molecular structure of triphenylphosphine oxide - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. Photoluminescent Lanthanide(III) Coordination Polymers with Bis(1,2,4-Triazol-1-yl)Methane Linker [mdpi.com]
- 5. Lanthanide(III) Complexes Based on Tris(2-pyridyl)phosphine Oxide: First Examples - Bryleva - Russian Journal of Coordination Chemistry [journals.eco-vector.com]
- 6. Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Tris(p-chlorophenyl)phosphine Oxide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you improve the yield and efficiency of chemical reactions involving tris(p-chlorophenyl)phosphine oxide. The information presented here is synthesized from established chemical principles and field-proven insights to ensure both technical accuracy and practical utility.
Introduction: The Role of Tris(p-chlorophenyl)phosphine Oxide in Modern Synthesis
Tris(p-chlorophenyl)phosphine oxide is more than just a stable organophosphorus compound; it is a versatile tool in the synthetic chemist's arsenal. While often encountered as a byproduct in reactions utilizing its corresponding phosphine, its true potential lies in its application as a ligand or co-catalyst. The electron-withdrawing nature of the para-chloro substituents significantly influences the electronic properties of the phosphorus center, which can be harnessed to enhance catalytic activity and stability. This guide will explore how to leverage these properties to your advantage and troubleshoot common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low when using tris(p-chlorophenyl)phosphine oxide as a ligand. What are the most likely causes?
A1: Low yields in reactions where tris(p-chlorophenyl)phosphine oxide is employed as a ligand, particularly in metal-catalyzed cross-coupling reactions, can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Inactivity or Decomposition: The primary role of the phosphine oxide is often to stabilize the active metal catalyst. Insufficient stabilization can lead to catalyst decomposition. The electron-withdrawing chloro groups on the phenyl rings of tris(p-chlorophenyl)phosphine oxide can enhance the stability of the catalytic complex. However, improper reaction conditions can still lead to catalyst deactivation.
-
Sub-optimal Ligand-to-Metal Ratio: The stoichiometry between the phosphine oxide ligand and the metal precursor is critical. An excess or deficit of the ligand can lead to the formation of inactive or less active catalytic species. It is recommended to perform a screen of ligand-to-metal ratios to find the optimal conditions for your specific transformation.
-
Inadequate Solvent Choice and Solubility: The solubility of tris(p-chlorophenyl)phosphine oxide and the catalytic complex in the reaction solvent is crucial for maintaining a homogeneous catalytic environment. While specific solubility data for tris(p-chlorophenyl)phosphine oxide is not extensively tabulated, its polarity suggests good solubility in polar organic solvents. However, if the active catalyst precipitates, the reaction will be quenched.
-
Presence of Impurities: Water and oxygen can be detrimental to many catalytic cycles. Ensure that your solvents and reagents are rigorously dried and degassed, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Q2: How do the electron-withdrawing chloro-substituents on tris(p-chlorophenyl)phosphine oxide affect its performance compared to triphenylphosphine oxide (TPPO)?
A2: The para-chloro substituents are electron-withdrawing, which has a significant impact on the electronic properties of the phosphine oxide. This electronic effect is key to its enhanced performance in certain catalytic applications.
A study on the closely related tris(4-fluorophenyl)phosphine oxide in lanthanum-catalyzed epoxidation demonstrated that electron-withdrawing groups on the aryl rings lead to higher yields and enantioselectivities.[1] The rationale is that the electron-withdrawing nature of the halogen stabilizes the chiral lanthanum complex.[1] This principle can be extrapolated to tris(p-chlorophenyl)phosphine oxide, suggesting that it can be a more effective stabilizing ligand than the unsubstituted triphenylphosphine oxide in similar catalytic systems.
The table below summarizes the expected effects based on this principle:
| Feature | Triphenylphosphine Oxide (TPPO) | Tris(p-chlorophenyl)phosphine Oxide | Rationale |
| Lewis Basicity of Oxygen | Higher | Lower | Electron-withdrawing chloro groups reduce electron density on the phosphorus and, consequently, the oxygen atom. |
| Catalyst Stabilization | Moderate | Potentially Enhanced | Lower Lewis basicity can lead to a more stable metal-ligand bond, preventing catalyst decomposition.[1] |
| Reactivity in Catalytic Cycle | Standard | Potentially Altered | The electronic effect can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. |
Q3: Can tris(p-chlorophenyl)phosphine oxide be used as a pre-catalyst that is reduced in-situ to the active phosphine?
If you are considering this approach, you will need to incorporate a suitable reducing agent into your reaction system. Common reducing agents for this purpose include silanes, such as polymethylhydrosiloxane (PMHS), often in the presence of a co-catalyst.
Below is a conceptual workflow for implementing an in-situ reduction strategy:
Caption: In-situ reduction workflow for phosphine oxide pre-catalysts.
Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered when using tris(p-chlorophenyl)phosphine oxide.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Catalyst | 1. Verify Reagent Purity: Ensure the tris(p-chlorophenyl)phosphine oxide and metal precursor are of high purity. 2. Optimize Activation: If using the phosphine oxide as a pre-catalyst, ensure the reducing agent is active and added under appropriate conditions. 3. Change Metal Precursor: Try a different metal source (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃). | The formation of the active catalytic species is the first and most critical step. Impurities can poison the catalyst, and inefficient reduction of the phosphine oxide will result in a low concentration of the active phosphine ligand. |
| Poor Solubility | 1. Solvent Screening: Test a range of anhydrous, degassed solvents. Polar aprotic solvents like THF, dioxane, or toluene are common starting points. 2. Increase Temperature: Gradually increase the reaction temperature to improve the solubility of the catalytic species. Monitor for product degradation. | The active catalyst must be fully dissolved to participate in the reaction. While specific data for tris(p-chlorophenyl)phosphine oxide is limited, the solubility of the related triphenylphosphine oxide is known to be good in polar organic solvents like ethanol, DMSO, and DMF.[3] |
| Incorrect Reaction Conditions | 1. Temperature Optimization: Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux). 2. Base Screening: If the reaction is base-sensitive (e.g., Suzuki coupling), screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | Catalytic reactions are often highly sensitive to temperature and the choice of base. The optimal conditions are substrate-dependent and must be determined empirically. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Side Reactions of Substrates | 1. Lower Reaction Temperature: This can often reduce the rate of side reactions more than the desired reaction. 2. Adjust Stoichiometry: Vary the ratio of the coupling partners. | High temperatures can lead to thermal decomposition of sensitive substrates or promote undesired reaction pathways. |
| Homocoupling of Starting Materials | 1. Degas Thoroughly: Ensure all oxygen is removed from the reaction mixture. 2. Use a More Effective Ligand: The stabilizing effect of tris(p-chlorophenyl)phosphine oxide should help suppress homocoupling, but if it persists, a different ligand may be necessary. | Homocoupling is often promoted by the presence of oxygen and can be a sign of catalyst instability. |
| Decomposition of the Phosphine Ligand | 1. Ensure Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction. 2. Avoid Harsh Reagents: Be mindful of other reagents in the reaction that could degrade the phosphine ligand. | Although phosphine oxides are stable, if reduced in-situ to the phosphine, the phosphine itself can be susceptible to oxidation or other degradation pathways. |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura)
This protocol provides a starting point for optimizing a reaction where tris(p-chlorophenyl)phosphine oxide is used as a ligand.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and tris(p-chlorophenyl)phosphine oxide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
-
Reaction Execution:
-
Add the degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The relatively polar nature of tris(p-chlorophenyl)phosphine oxide often allows for its separation from less polar products.
-
Caption: General workflow for a cross-coupling reaction.
Purification Strategies: Dealing with Phosphine Oxide Residues
A common challenge in reactions involving phosphines is the removal of the corresponding phosphine oxide. Although tris(p-chlorophenyl)phosphine oxide is the intended ligand in the context of this guide, its removal after the reaction is still a practical consideration.
| Method | Procedure | Advantages | Disadvantages |
| Chromatography | Elute the crude product through a silica gel column. The polarity of tris(p-chlorophenyl)phosphine oxide often results in strong retention on silica, allowing for separation from non-polar products. | Effective for a wide range of products. | Can be time-consuming and require large volumes of solvent. May not be suitable for large-scale reactions. |
| Precipitation/Crystallization | If the desired product is soluble in a non-polar solvent (e.g., hexane, diethyl ether), the phosphine oxide may precipitate and can be removed by filtration. The related triphenylphosphine oxide is poorly soluble in hexane and cold diethyl ether.[4] | Simple and can be effective for non-polar products. | Product must be soluble in a solvent in which the phosphine oxide is insoluble. |
| Metal Salt Complexation | Addition of certain metal salts (e.g., ZnCl₂, MgCl₂) can form an insoluble complex with the phosphine oxide, which can then be filtered off.[5] | Can be effective in polar solvents where precipitation of the phosphine oxide alone is difficult. | The metal salt may interfere with downstream reactions if not fully removed. |
References
-
Kino, R., Daikai, K., Kawanami, T., Furuno, H., & Inanaga, J. (2004). Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones. Organic & Biomolecular Chemistry, 2(13), 1822–1824. [Link]
-
Kino, R., Daikai, K., Kawanami, T., Furuno, H., & Inanaga, J. (2004). Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones. Organic Chemistry Portal. [Link]
-
Manabe, S., Wong, C. M., & Sevov, C. S. (2020). Direct and Scalable Electroreduction of Triphenylphosphine Oxide to Triphenylphosphine. Journal of the American Chemical Society, 142(6), 3024–3031. [Link]
- O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2009). Catalytic Wittig reaction.
-
Radosevich, A. T., & O'Brien, C. J. (2021). Phosphorus-Based Catalysis. ACS Central Science, 7(3), 416–430. [Link]
- Toda, F., Mori, K., Stein, Z., & Goldberg, I. (1988). Optical resolution of phosphinates and phosphine oxides by complex formation with optically active 2,2'-dihydroxy-1,1'-binaphthyl. The Journal of Organic Chemistry, 53(2), 308–312.
-
Wikipedia contributors. (2023). Triphenylphosphine oxide. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Triphenylphosphine oxide. Wikipedia, The Free Encyclopedia. [Link]
- Denton, R. M., An, J., & Adeniran, B. (2011). Catalytic Wittig reaction.
- Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936.
- Imamoto, T., Hikosaka, T. (1995). A new method for the removal of triphenylphosphine oxide from reaction mixtures by precipitation as a magnesium chloride complex. Chemistry Letters, 24(10), 895-896.
Sources
- 1. Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones [organic-chemistry.org]
- 2. epfl.ch [epfl.ch]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 5. CA2222854A1 - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Solubility Issues with Tris(p-chlorophenyl)phosphine Oxide in Chromatography
Welcome to the technical support guide for tris(p-chlorophenyl)phosphine oxide (TCPPO). This document is designed for researchers, analytical scientists, and drug development professionals who encounter challenges with this compound in chromatographic applications. Due to its unique physicochemical properties, TCPPO often presents significant solubility hurdles. This guide provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.
I. Troubleshooting Guide: Addressing In-Experiment Issues
This section focuses on immediate, actionable solutions for problems encountered during analysis.
Q1: My tris(p-chlorophenyl)phosphine oxide standard won't fully dissolve in my sample solvent (e.g., acetonitrile/water). What should I do?
This is the most common issue. The high crystallinity and nonpolar nature of TCPPO make it poorly soluble in highly aqueous or overly nonpolar solvents.
Causality: Tris(p-chlorophenyl)phosphine oxide is a large, rigid molecule with a calculated LogP of approximately 5.4, indicating very high hydrophobicity[1]. Standard reversed-phase diluents, especially those with a high water content, are often insufficient to break its crystal lattice and achieve complete dissolution.
Step-by-Step Solution Protocol:
-
Solvent Strength Assessment: Immediately switch to a stronger organic solvent for the initial stock solution. 100% methanol is a good starting point, with a reported solubility of 25 mg/mL[2]. Dichloromethane (DCM) or Tetrahydrofuran (THF) are also excellent choices if compatible with your subsequent workflow.
-
Employ Sonication: Use an ultrasonic bath to provide mechanical energy. Sonicate the solution in 10-15 minute intervals, allowing the solution to cool between cycles to prevent degradation.
-
Gentle Warming: If sonication is insufficient, gently warm the solution to a maximum of 30-40°C. Be cautious, as excessive heat can degrade the compound.
-
Serial Dilution Strategy: Prepare a high-concentration stock solution in an optimal solvent (like DCM or THF). Then, perform serial dilutions into a solvent that is miscible with your mobile phase, such as acetonitrile or methanol. This "solvent-bridging" technique prevents the compound from crashing out of solution, a common issue when diluting directly into a weak solvent.
-
Final Check: Before injection, hold the vial against a bright light and look for any suspended particles or cloudiness. The solution must be perfectly clear.
Q2: I'm observing significant peak tailing and variable peak area for TCPPO in my reversed-phase HPLC analysis. Could this be a solubility problem?
Yes, this is a classic symptom of on-column or in-system precipitation.
Causality: When the sample plug, dissolved in a strong organic solvent, hits the weaker, more aqueous mobile phase at the head of the column, the TCPPO can momentarily precipitate out. It then slowly redissolves as the gradient progresses, leading to a tailed peak. This poor mass transfer results in non-reproducible peak areas.
Troubleshooting Workflow:
Sources
Technical Support Center: Recrystallization of Tris(p-chlorophenyl)phosphine Oxide
Welcome to the dedicated technical support center for the purification of tris(p-chlorophenyl)phosphine oxide. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound in high purity. Tris(p-chlorophenyl)phosphine oxide is a common byproduct in reactions utilizing tris(p-chlorophenyl)phosphine, and its efficient removal and purification are critical for downstream applications.
This guide provides a structured approach to developing a robust recrystallization protocol, troubleshooting common issues, and understanding the physicochemical principles that govern the purification of this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying tris(p-chlorophenyl)phosphine oxide?
A1: Recrystallization is a purification technique for solid compounds based on differential solubility.[1] The core principle is to dissolve the impure solid, in this case, tris(p-chlorophenyl)phosphine oxide, in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution is gradually cooled, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are present in lower concentrations, ideally remain dissolved in the cooled solvent, known as the mother liquor.[1]
Q2: How does the structure of tris(p-chlorophenyl)phosphine oxide influence solvent selection compared to triphenylphosphine oxide (TPPO)?
A2: The key structural difference is the presence of three para-chloro substituents on the phenyl rings. These chloro groups significantly increase the molecule's polarity and molecular weight compared to the parent triphenylphosphine oxide (TPPO). The chlorine atoms are electron-withdrawing and can participate in dipole-dipole interactions. This suggests that tris(p-chlorophenyl)phosphine oxide will have different solubility characteristics than TPPO. While TPPO is soluble in polar organic solvents, the chlorinated analogue may require more polar solvents or specific solvent mixtures for effective recrystallization.[2][3]
Q3: What are the essential physical properties of tris(p-chlorophenyl)phosphine and its oxide that I should be aware of?
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | General Solubility |
| Tris(4-chlorophenyl)phosphine | 365.62 | 100-103[4] | Soluble in organic solvents. |
| Triphenylphosphine Oxide (TPPO) | 278.28 | 154-158[2][3] | Soluble in polar organic solvents; low solubility in water and nonpolar solvents like hexane.[2][3] |
| Tris(p-chlorophenyl)phosphine Oxide | ~413.62 (Calculated) | Expected to be significantly higher than the parent phosphine and TPPO. | Expected to favor polar aprotic or protic solvents. |
Note: The melting point of the oxide will be higher than the corresponding phosphine due to the polar P=O bond, which increases intermolecular forces.
Q4: Should I use a single-solvent or a mixed-solvent system for recrystallization?
A4: The choice depends on the solubility profile of your compound.
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A single-solvent system is ideal if you can find a solvent that dissolves the compound well when hot but poorly when cold.
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A mixed-solvent system (also known as a solvent-antisolvent system) is often more practical.[5] In this approach, you dissolve the compound in a "good" solvent (in which it is highly soluble) and then gradually add a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid.[6] This technique provides fine control over the saturation point. For tris(p-chlorophenyl)phosphine oxide, a likely successful approach would involve a polar "good" solvent and a less polar or nonpolar "anti-solvent".
Experimental Protocol: Recrystallization of Tris(p-chlorophenyl)phosphine Oxide
This protocol outlines a systematic approach to developing a successful recrystallization procedure. It is recommended to first perform small-scale solubility tests to identify the optimal solvent system.
Materials:
-
Crude tris(p-chlorophenyl)phosphine oxide
-
Erlenmeyer flasks
-
Heating source (hot plate with stirring)
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Candidate solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane, Water)
Step-by-Step Methodology:
-
Solvent Selection (Small-Scale Test):
-
Place ~50 mg of the crude material into several small test tubes.
-
Add a few drops of a single candidate solvent to each tube. Observe solubility at room temperature.
-
If insoluble, gently heat the test tube. An ideal single solvent will dissolve the compound when hot but show low solubility at room temperature.
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For a mixed-solvent system, dissolve the compound in a minimum of a "good" hot solvent (e.g., acetone or ethanol). Then, add a "poor" solvent (e.g., water or hexane) dropwise until persistent cloudiness is observed.[5][6]
-
-
Dissolution:
-
Place the bulk of the crude tris(p-chlorophenyl)phosphine oxide into an appropriately sized Erlenmeyer flask.
-
Add the chosen "good" solvent (or the ideal single solvent) in portions while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid. Using excessive solvent will reduce the final yield.[7]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, or if decolorizing carbon was used, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
If using a mixed-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly turbid. If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and achieve a clear, saturated solution.[6]
-
Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can cause the compound to precipitate, trapping impurities.[7]
-
Once the flask has reached room temperature, you may place it in an ice-water bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent (or the "poor" solvent from a mixed system) to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.
-
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of tris(p-chlorophenyl)phosphine oxide.
Q: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.
-
Probable Cause & Solution:
-
Cooling too rapidly: The solution cooled too quickly, not allowing enough time for crystal lattice formation.
-
Solution: Reheat the solution to redissolve the oil. You may need to add a small amount of additional "good" solvent. Allow it to cool much more slowly. Insulating the flask can help.
-
-
High impurity concentration: Impurities can depress the melting point of the mixture.
-
Solution: Try adding more of the "good" solvent to decrease the saturation level, then cool slowly. If this fails, it may be necessary to perform a preliminary purification step, such as passing the crude material through a short silica plug.[8]
-
-
Inappropriate solvent choice: The solubility curve of the compound in the chosen solvent is too steep.
-
Solution: Select a different solvent system. Try a solvent with a lower boiling point or adjust the ratio in your mixed-solvent system.
-
-
Q: No crystals have formed, even after cooling in an ice bath. What should I do?
A: This is a common issue and usually indicates that the solution is not supersaturated.
-
Probable Cause & Solution:
-
Too much solvent was used: The concentration of the compound is too low to allow for crystallization.
-
Solution: Reheat the solution and boil off some of the solvent to increase the concentration. Then, attempt the cooling process again.
-
-
Lack of nucleation sites: Crystal growth requires a starting point (a nucleus).
-
Solution 1 (Scratching): Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2 (Seeding): If you have a pure crystal of tris(p-chlorophenyl)phosphine oxide, add a tiny amount to the cooled solution. This "seed" crystal will act as a template for further crystal growth.
-
-
Q: The recrystallization yield is very low. How can I improve it?
A: While some loss of product in the mother liquor is inevitable, very low yields can often be improved.
-
Probable Cause & Solution:
-
Using too much solvent: This is the most common reason for low yield.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
-
Premature crystallization: The compound crystallized during hot filtration.
-
Solution: Ensure all glassware is pre-heated and use a slight excess of solvent before filtering. The excess can be boiled off later.
-
-
Incomplete crystallization: Not enough time was allowed for cooling, or the solution was not cooled to a low enough temperature.
-
Solution: Allow the solution to stand at room temperature for a longer period before moving it to an ice bath. Ensure the ice bath is sufficiently cold.
-
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.
-
Solution: Always use a minimal amount of ice-cold solvent for washing.
-
-
Visualized Workflows
Recrystallization Workflow Diagram
Caption: General workflow for mixed-solvent recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved from [Link]
- University of California, Davis. (n.d.). Mixed Solvent Recrystallization. Retrieved from [https://www.deanza.edu/faculty/hendricksjim/stories/storyReader 39)
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Gharbi, R., et al. (2007). PURIFICATION OF TRI-n-OCTYL PHOSPHINE OXIDE BY EXTRACTION AND PRECIPITATION. EXTRACTION OF Zn, Mo AND Fe IN ACID MEDIUM. SCIENTIFIC STUDY & RESEARCH, VIII(3), 269-278. Retrieved from [Link]
-
Mohammed, S. M. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer? ResearchGate. Retrieved from [Link]
- Knoll AG. (2000). Triphenylphosphine oxide complex process. Google Patents.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Tris(4-chlorophenyl)phosphine (CAS 1159-54-2). Retrieved from [Link]
-
Yathirajan, H. S., et al. (2009). Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3083–o3084. Retrieved from [Link]
-
Organic Chemistry Lab. (2020, November 3). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point [Video]. YouTube. Retrieved from [Link]
-
MH Chem. (2022, August 7). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? [Video]. YouTube. Retrieved from [Link]
-
chemeurope.com. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]
-
Keglevich, G., et al. (2018). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. PMC. Retrieved from [Link]
-
Unilong Industry Co., Ltd. (n.d.). Tris(4-chlorophenyl)phosphine CAS 1159-54-2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Triphenylphosphine Oxide. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 3. Triphenylphosphine_oxide [chemeurope.com]
- 4. unilongindustry.com [unilongindustry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading with Tris(p-chlorophenyl)phosphine Oxide Ligands
Welcome to the technical support center for optimizing catalyst loading in reactions utilizing tris(p-chlorophenyl)phosphine oxide ligands. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to navigate the complexities of your catalytic reactions with confidence and scientific rigor.
Introduction: The Role of Tris(p-chlorophenyl)phosphine Oxide in Catalysis
Tris(p-chlorophenyl)phosphine oxide is often considered a byproduct of reactions involving its phosphine precursor. However, its role in catalysis can be more nuanced and, in some cases, beneficial. Phosphine oxides, in general, are recognized for their ability to act as stabilizing ligands for metal catalysts, particularly palladium.[1] This stabilization can prevent the precipitation of palladium black, ensuring a consistent concentration of the active catalyst throughout the reaction, which leads to more reproducible results and potentially higher yields.[1] The electron-withdrawing nature of the chloro-substituents on the phenyl rings of tris(p-chlorophenyl)phosphine oxide can influence the electronic properties of the metal center, thereby affecting the catalytic activity.[2]
This guide will explore how to leverage these properties and troubleshoot common issues encountered when this ligand is present, either intentionally or as an in-situ generated species.
Frequently Asked Questions (FAQs)
Q1: Is tris(p-chlorophenyl)phosphine oxide simply an inert byproduct?
A1: Not necessarily. While it is the oxidized form of the corresponding phosphine, phosphine oxides can act as weak, labile ligands.[1] Their coordination to the metal center can prevent catalyst decomposition through aggregation or oxidation, making reactions more robust, especially under less than ideal anaerobic conditions.[1]
Q2: How does tris(p-chlorophenyl)phosphine oxide affect the catalyst's activity?
A2: The primary role is often stabilization. By preventing the formation of inactive palladium black, it maintains a higher effective catalyst concentration.[1] However, as a ligand, it can also influence the electronic properties of the metal. The electron-withdrawing chloro groups can modulate the electron density at the metal center, which can impact the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2]
Q3: Can I intentionally add tris(p-chlorophenyl)phosphine oxide to my reaction?
A3: Yes. In situations where catalyst instability is a concern, the deliberate addition of a phosphine oxide can be a viable strategy to enhance reproducibility and overall performance.[1] However, the optimal amount needs to be determined empirically, as excess ligand can sometimes inhibit the reaction.
Q4: What is the typical starting point for catalyst loading when tris(p-chlorophenyl)phosphine oxide might be present?
A4: A general starting point for many cross-coupling reactions is between 0.5 and 2.5 mol % of the palladium catalyst.[3] If you suspect catalyst instability, you might start in this range and adjust based on the troubleshooting guide below. For highly efficient systems, loadings as low as 0.0025 mol% have been reported.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Conversion
Q: My reaction shows low or no conversion to the desired product. What are the potential causes and how can I address them?
A: Low conversion is a common issue with several potential root causes. Let's break them down in a systematic way.
Troubleshooting Workflow for Low Conversion
Caption: Preventing catalyst decomposition.
-
Causality: This decomposition often occurs when the metal center is not sufficiently stabilized by ligands. [1]High temperatures can also accelerate this process. [5]* Troubleshooting Steps:
-
Increase Ligand Concentration: The weak coordination of phosphine oxides can prevent the agglomeration of palladium atoms. [1]If you are not already adding tris(p-chlorophenyl)phosphine oxide, consider adding a small amount (e.g., 1-2 equivalents relative to the palladium catalyst). If it is already present from the oxidation of the parent phosphine, you may need to add more of the parent phosphine to ensure a sufficient concentration of the stabilizing ligand in its reduced form as well.
-
Lower the Reaction Temperature: High temperatures can promote catalyst decomposition. [5]Try running the reaction at a lower temperature, even if it proceeds more slowly.
-
Adjust Ligand-to-Metal Ratio: An inappropriate ratio can lead to coordinatively unsaturated and unstable palladium species. A typical starting point for monodentate phosphine ligands is a 1:1 to 2:1 ratio relative to the palladium. [5] Issue 3: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
-
Q: My reaction is producing significant amounts of homocoupled or dehalogenated side products. How can I improve the selectivity?
A: The formation of these side products often points to suboptimal reaction conditions or the presence of impurities. [5]
-
Causality and Troubleshooting:
| Side Product | Potential Cause | Troubleshooting Action |
| Homocoupling of Nucleophile | Presence of oxygen in the reaction mixture. [5] | Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| Dehalogenation | Presence of a hydride source (from solvent, base, or impurities). [5] | Use anhydrous and thoroughly degassed solvents. Ensure the purity of the base and other reagents. |
| Homocoupling of Aryl Halide | High catalyst loading or temperature. | Reduce the catalyst loading. [5]Lower the reaction temperature. |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing the catalyst loading for a generic Suzuki-Miyaura cross-coupling reaction where tris(p-chlorophenyl)phosphine may be used as a ligand, and its oxide may be present.
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), boronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the desired solvent (e.g., Toluene/H₂O mixture, 5:1 ratio, 5 mL). [3]2. Catalyst and Ligand Addition:
-
In a separate vial, prepare a stock solution of the palladium source (e.g., Pd(OAc)₂) and tris(p-chlorophenyl)phosphine in the reaction solvent.
-
For initial screening, prepare reactions with varying catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%). Maintain a constant Pd:ligand ratio (e.g., 1:2) for this initial screen.
-
-
Reaction Execution and Monitoring:
-
Add the catalyst/ligand solution to the Schlenk flask.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C). [3] * Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h) and analyzing by GC or LC-MS.
-
-
Analysis and Optimization:
-
Plot conversion vs. time for each catalyst loading.
-
Identify the lowest catalyst loading that provides a good yield in a reasonable timeframe.
-
If catalyst decomposition is observed at higher loadings, consider adding a small amount of tris(p-chlorophenyl)phosphine oxide (e.g., 1-2 mol%) to subsequent reactions to assess its stabilizing effect.
-
Protocol 2: Screening for Optimal Ligand-to-Metal Ratio
This protocol is for situations where you suspect the tris(p-chlorophenyl)phosphine oxide concentration is impacting the reaction.
-
Reaction Setup:
-
Set up parallel reactions as described in Protocol 1, using the optimal catalyst loading determined previously.
-
-
Ligand Variation:
-
To each reaction, add a different ratio of tris(p-chlorophenyl)phosphine oxide relative to the palladium catalyst (e.g., 0:1, 1:1, 2:1, 4:1).
-
-
Execution and Analysis:
-
Run the reactions under the previously optimized conditions.
-
Monitor the initial reaction rates and final conversions for each ratio.
-
-
Interpretation:
-
A significant decrease in rate or yield at higher ratios suggests ligand inhibition.
-
An improvement in yield or reproducibility compared to the 0:1 ratio suggests a beneficial stabilizing effect.
-
References
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate. Available at: [Link]
-
Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC - NIH. Available at: [Link]
-
Phosphorus-Based Catalysis | ACS Central Science. Available at: [Link]
-
Synthetic strategies towards phosphine ligands suitable for further... - ResearchGate. Available at: [Link]
-
Ligand design for cross-couplings: phosphines - YouTube. Available at: [Link]
-
Diverse Catalytic Applications of Phosphine Oxide‐Based Metal Complexes - ResearchGate. Available at: [Link]
-
Coordination chemistry and catalysis with secondary phosphine oxides - RSC Publishing. Available at: [Link]
-
Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study - NIH. Available at: [Link]
-
A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts | Organometallics - ACS Publications. Available at: [Link]
-
(PDF) Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine - ResearchGate. Available at: [Link]
-
Chemical Properties of Tris(4-chlorophenyl)phosphine (CAS 1159-54-2) - Cheméo. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]
Sources
column chromatography conditions to separate tris(p-chlorophenyl)phosphine oxide
Welcome to the technical support center for the purification of tris(p-chlorophenyl)phosphine oxide. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating this compound. Drawing from established chemical principles and extensive field experience, this document provides not just protocols, but the underlying rationale to empower you to troubleshoot and adapt these methods for your specific experimental context.
Understanding the Purification Challenge
Tris(p-chlorophenyl)phosphine oxide is typically synthesized via the oxidation of its precursor, tris(p-chlorophenyl)phosphine.[1][2] The primary challenge in its purification lies in the efficient removal of the starting phosphine, which is less polar, and potentially other minor byproducts. The significant difference in polarity between the trivalent phosphine (P) and the pentavalent phosphine oxide (P=O) is the key physical property we will exploit for separation via column chromatography. The strong dipole of the P=O bond makes the phosphine oxide significantly more polar and thus more strongly retained on a polar stationary phase like silica gel.
Physicochemical Properties of Key Compounds
A clear understanding of the physical properties of your target compound and likely impurities is the foundation of a successful purification strategy.
| Property | Tris(p-chlorophenyl)phosphine Oxide | Tris(p-chlorophenyl)phosphine | Triphenylphosphine Oxide (Analogue) |
| Molecular Formula | C₁₈H₁₂Cl₃OP | C₁₈H₁₂Cl₃P[3] | C₁₈H₁₅OP[4] |
| Molecular Weight | 381.62 g/mol | 365.62 g/mol [3] | 278.28 g/mol [5] |
| Appearance | White to off-white solid | White powder[6] | White crystalline solid[5] |
| Melting Point | Not explicitly found, but expected to be higher than the phosphine | 100-103 °C[3][6][7] | 154-158 °C[5] |
| Polarity | High (due to P=O bond) | Low | High |
| Solubility | Soluble in polar organic solvents like DCM, Ethyl Acetate.[5] Poorly soluble in non-polar solvents like hexanes.[8] | Soluble in many organic solvents | Soluble in polar organic solvents; low solubility in water, hexane, and cold diethyl ether.[5][8] |
FAQs and Troubleshooting Guide for Column Chromatography
This section is structured in a question-and-answer format to directly address the common issues encountered during the purification of tris(p-chlorophenyl)phosphine oxide.
Q1: What is the best starting point for developing a column chromatography method for this separation?
A1: The most effective approach is to first develop the separation on a small scale using Thin-Layer Chromatography (TLC). This allows for rapid screening of different mobile phase compositions to find the optimal balance of polarity for good separation.
Expert Insight: The goal is to find a solvent system where the less polar starting material, tris(p-chlorophenyl)phosphine, has a high Retention Factor (Rf) of ~0.6-0.7, and your target product, the phosphine oxide, has an Rf of ~0.2-0.3. This separation window ensures that the impurities elute well ahead of your product, minimizing cross-contamination of fractions.
Q2: Which stationary and mobile phases should I use?
A2: For this separation, a standard normal-phase setup is highly recommended.
-
Stationary Phase: Standard grade silica gel (60 Å pore size, 230-400 mesh particle size) is the ideal choice. Its polar surface will strongly interact with the P=O group of your product.
-
Mobile Phase (Eluent): A binary mixture of a non-polar solvent and a moderately polar solvent is typically used.
-
Non-polar component: Hexanes or Heptane.
-
Polar component: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Recommended Starting Solvent Systems for TLC Analysis:
| Eluent System | Starting Ratio (v/v) | Expected Observation |
| Hexane:Ethyl Acetate | 90:10 | Good starting point. The phosphine should move significantly, the oxide less so. |
| Hexane:Ethyl Acetate | 70:30 | Increases polarity to move the phosphine oxide further from the baseline. |
| Hexane:Dichloromethane | 60:40 | DCM is less polar than EtOAc; may provide different selectivity. |
Protocol for TLC Method Development:
-
Dissolve a tiny amount of your crude reaction mixture in a few drops of DCM or EtOAc.
-
Spot the dissolved mixture onto a silica gel TLC plate.
-
Place the plate in a sealed chamber containing one of the suggested eluent systems.
-
Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp (254 nm). The aromatic rings in both compounds should be UV active.
-
Calculate the Rf values (Rf = distance spot traveled / distance solvent traveled) and adjust solvent polarity to achieve the target Rf values mentioned in A1.
Q3: My product is not moving from the baseline on the TLC plate, even with 30% Ethyl Acetate in Hexane. What should I do?
A3: This indicates the mobile phase is not polar enough to elute your compound. You need to systematically increase the polarity of the eluent.
Troubleshooting Steps:
-
Increase the proportion of the polar solvent. Try a 50:50 mixture of Hexane:EtOAc, and then a 30:70 mixture.
-
Introduce a more polar solvent. If high concentrations of EtOAc are not effective or lead to poor separation, add a small amount (0.5-1%) of methanol or ethanol to your eluent system. This dramatically increases the solvent's eluting power. Caution: Use very small amounts initially, as too much can elute all compounds together.
Q4: The phosphine and phosphine oxide spots are too close together on the TLC (poor separation). How can I improve the resolution?
A4: This is a common challenge and requires fine-tuning the mobile phase to exploit subtle differences in compound-silica interactions.
Troubleshooting Steps:
-
Decrease Mobile Phase Polarity: If the Rf values for both spots are high (>0.5), reducing the polarity (e.g., going from 30% to 20% EtOAc in hexane) will cause the compounds to be retained more strongly on the silica, increasing the separation between them.
-
Change the Polar Solvent: The nature of the polar solvent affects selectivity. If Hexane:EtOAc is not working, try a Hexane:DCM or Toluene:EtOAc system. Sometimes, a ternary mixture (e.g., Hexane:DCM:EtOAc) can provide unique selectivity.
-
Consider Gradient Elution: For the column, instead of using a single solvent mixture (isocratic elution), you can start with a low polarity mobile phase to cleanly elute the non-polar tris(p-chlorophenyl)phosphine. Then, you can gradually increase the percentage of the polar solvent to elute your more polar phosphine oxide. This is often the most effective method for separating compounds with a large polarity difference.
Workflow for Gradient Column Chromatography
Caption: Workflow for purifying tris(p-chlorophenyl)phosphine oxide via gradient chromatography.
Q5: I have isolated my product, but I suspect it's still contaminated. Are there alternatives to chromatography?
A5: Yes. The purification of phosphine oxides is a classic problem, and several chemical methods have been developed, particularly for the analogous triphenylphosphine oxide (TPPO).[8]
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be very effective. Given TPPO's low solubility in cold diethyl ether, attempting to recrystallize your product from a solvent mixture like Toluene/Hexane or DCM/Ether could be effective.[8]
-
Precipitation with Metal Salts: A clever method for removing TPPO involves its complexation with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[8] The resulting complex is often insoluble in solvents like toluene or DCM and can be removed by simple filtration.[8] This method may be adaptable for tris(p-chlorophenyl)phosphine oxide.
Troubleshooting Decision Tree
Sources
- 1. researchgate.net [researchgate.net]
- 2. TRIS(4-CHLOROPHENYL)PHOSPHINE | 1159-54-2 [chemicalbook.com]
- 3. 95%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. Triphenylphosphine oxide CAS#: 791-28-6 [m.chemicalbook.com]
- 5. Triphenylphosphine_oxide [chemeurope.com]
- 6. Tris(4-chlorophenyl)phosphine | Tris(p-chlorophenyl)phosphine | C18H12Cl3P - Ereztech [ereztech.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Regeneration of Tris(p-chlorophenyl)phosphine
Welcome to the technical support center for the regeneration of tris(p-chlorophenyl)phosphine from its corresponding oxide. This guide is designed for researchers, chemists, and drug development professionals who frequently encounter tris(p-chlorophenyl)phosphine oxide as a stoichiometric byproduct and seek efficient, reliable methods for its reduction back to the valuable phosphine ligand.
The regeneration of phosphine oxides is a critical aspect of sustainable chemistry, particularly in processes like the Wittig, Staudinger, and Mitsunobu reactions where triphenylphosphine or its derivatives are used in stoichiometric amounts.[1] Recovering the phosphine from its oxide not only reduces waste but also significantly lowers the cost of these common synthetic transformations.[2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of this reduction.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for reducing tris(p-chlorophenyl)phosphine oxide?
The most prevalent modern methods involve silane-based reducing agents due to their high functional group tolerance and improved safety profile compared to older reagents.[4][5] Key silanes include phenylsilane (PhSiH₃), tetramethyldisiloxane (TMDS), and hexachlorodisilane (Si₂Cl₆).[3][6] These reactions are often catalyzed by transition metal complexes (e.g., titanium or copper) or Brønsted acids.[5][6] Other methods include reduction with silicon powder, which is inexpensive and suitable for large-scale industrial applications, and iodine-catalyzed reductions with phosphites, which can proceed at room temperature.[2][7][8]
Q2: Why are silanes generally preferred over classic reducing agents like lithium aluminum hydride (LiAlH₄)?
Silanes offer superior chemoselectivity.[9] Harsh reducing agents like LiAlH₄ or diisobutylaluminium hydride (DIBAL-H) can indiscriminately reduce other sensitive functional groups in the substrate, such as esters, ketones, or nitriles.[4][5][6] Silane-mediated reductions, especially when catalyzed, can selectively target the P=O bond while leaving other functionalities intact, which is a significant advantage in complex molecule synthesis.[5][6]
Q3: Does the reduction of a chiral phosphine oxide proceed with a specific stereochemistry?
Yes, the stereochemical outcome at the phosphorus center depends heavily on the chosen reducing agent and reaction conditions.[10] For instance, reduction with LiAlH₄ after methylation often proceeds with inversion of configuration.[6] Other methods may proceed with retention of configuration.[10] It is crucial to consult the literature for the specific reagent system being used if P-stereogenicity is a concern.
Q4: How can I monitor the progress of the reduction reaction?
The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. On a TLC plate, the phosphine oxide starting material is significantly more polar than the resulting phosphine product. For ³¹P NMR, you will observe the disappearance of the signal corresponding to the phosphine oxide and the appearance of a new signal for the tris(p-chlorophenyl)phosphine.
Q5: What are the primary byproducts I should expect?
For silane-based reductions, the primary byproducts are siloxanes (silicon-oxygen polymers), which are formed from the silane reagent after it has donated its hydride.[11] These are generally easy to separate from the non-polar phosphine product through chromatography.
Troubleshooting Guide
This section addresses specific issues you may encounter during the regeneration process in a question-and-answer format.
Issue 1: Incomplete or Stalled Reaction
Q: My reaction has been running for hours, but TLC and ³¹P NMR analysis show a significant amount of starting material remaining. What could be the problem?
A: A stalled reaction can be attributed to several factors. Here is a systematic approach to diagnosing the issue:
-
Reagent Quality and Anhydrous Conditions: Silane reagents can degrade with improper storage. Ensure your silane is fresh or was stored under an inert atmosphere. Furthermore, the reaction is sensitive to moisture; all solvents and glassware must be rigorously dried, and the reaction should be run under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Activity: If you are using a catalytic system (e.g., Ti(OiPr)₄), ensure the catalyst has not deactivated.[6]
-
Insufficient Temperature: Many silane-mediated reductions require elevated temperatures (e.g., refluxing toluene at 110 °C) to proceed at a reasonable rate.[5][9] If you are running the reaction at a lower temperature, a gradual increase may be necessary.
-
Inhibition by Byproducts: Certain reducing agents can generate byproducts that inhibit the reaction. For example, when using DIBAL-H, the buildup of tetraisobutyldialuminoxane (TIBAO) can coordinate to the phosphine oxide and stall the reduction.[6]
Issue 2: Low Yield of Purified Product
Q: After workup and purification, my final yield of tris(p-chlorophenyl)phosphine is much lower than expected. Why?
A: Low isolated yield is a common problem that can stem from either the reaction itself or the subsequent handling of the product.
-
Incomplete Conversion: This is the most obvious cause. Refer to the troubleshooting steps for a stalled reaction to drive the conversion to completion.
-
Re-oxidation of the Product: Tris(p-chlorophenyl)phosphine, like many tertiary phosphines, is susceptible to air oxidation back to the phosphine oxide.[12] This can occur during the aqueous workup or chromatographic purification if proper precautions are not taken.
-
Solution: Use degassed solvents for workup and chromatography.[13] Purge all solutions and the chromatography column with an inert gas. Work quickly to minimize air exposure. The final product should be stored under an inert atmosphere.
-
-
Purification Losses: The separation of the non-polar phosphine from non-polar siloxane byproducts or residual starting material can be challenging.
-
Solution: A common technique is to suspend the crude mixture in a minimal amount of a non-polar solvent like hexane or pentane and pass it through a short plug of silica gel, eluting with the same non-polar solvent.[14] The desired phosphine should elute quickly, while the more polar phosphine oxide remains on the silica.
-
Issue 3: Difficulty in Removing Unreacted Phosphine Oxide
Q: I am struggling to separate my final phosphine product from the unreacted phosphine oxide starting material. What purification strategies do you recommend?
A: The similar polarities of some phosphines and their oxides can make chromatographic separation difficult.
-
Silica Plug Filtration: As mentioned above, using a very non-polar eluent system (e.g., hexane/ether or pentane/ether) with a silica plug is often effective.[14] The phosphine oxide is significantly more retained on silica than the phosphine.
-
Complexation with Metal Salts: Trisubstituted phosphine oxides can form complexes with certain metal salts, such as magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂).[15] By adding a metal salt to the crude reaction mixture, the phosphine oxide can be selectively precipitated as a complex, which can then be removed by filtration. The desired phosphine remains in the solution.
Visualized Experimental Workflow
The following diagram outlines the general workflow for the regeneration of tris(p-chlorophenyl)phosphine from its oxide.
Caption: General workflow for phosphine oxide regeneration.
Troubleshooting Decision Tree
Use this diagram to navigate common experimental issues.
Caption: Decision tree for troubleshooting common issues.
Comparative Data of Reducing Agents
The selection of a reducing agent is critical and depends on the substrate's functional group tolerance, cost, and desired reaction conditions.
| Reducing System | Typical Conditions | Functional Group Tolerance | Advantages | Disadvantages |
| PhSiH₃ / Catalyst | Toluene, 80-110 °C, 12-24 h | Excellent (tolerates esters, ketones, nitriles)[6] | High chemoselectivity, reliable | Requires heating, catalyst may be needed |
| TMDS / Cu Catalyst | Toluene, 80 °C, 12-16 h | Good to Excellent[6] | Mild, readily available reagent | Requires catalyst, moderate temperatures |
| Si₂Cl₆ / Activator | Acetonitrile, RT, 1-4 h | Good | Fast, mild conditions, high purity product[3] | Reagent is moisture sensitive |
| I₂ / P(OR)₃ | Acetonitrile, RT, 1-24 h | Good | Room temperature, metal-free[8] | Stoichiometric phosphite byproduct |
| Silicon Powder | Chlorobenzene, 130 °C, 8-12 h | Moderate | Very low cost, suitable for industrial scale[2][7] | High temperatures required, limited scope |
| LiAlH₄ | THF, Reflux | Poor | Potent reducing agent | Not chemoselective, hazardous, strict anhydrous |
Detailed Experimental Protocol: Reduction using Phenylsilane
This protocol is a representative example for the reduction of tris(p-chlorophenyl)phosphine oxide using phenylsilane.
Materials:
-
Tris(p-chlorophenyl)phosphine oxide
-
Phenylsilane (PhSiH₃)
-
Anhydrous Toluene
-
Titanium(IV) isopropoxide (Ti(OiPr)₄, optional catalyst)
-
Standard Schlenk line or glovebox equipment
-
Degassed saturated sodium bicarbonate solution
-
Degassed deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tris(p-chlorophenyl)phosphine oxide (1.0 eq). The flask is evacuated and backfilled with Argon three times.
-
Addition of Reagents: Under a positive pressure of Argon, add anhydrous toluene via cannula. To the resulting solution or suspension, add phenylsilane (1.5 - 2.0 eq). If using a catalyst, add Ti(OiPr)₄ (5-10 mol%) at this stage.[6]
-
Reaction: Heat the reaction mixture to 110 °C (reflux) and stir vigorously. Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate in Hexane), observing the disappearance of the polar starting material.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (degassed).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (use degassed solvents). Combine the organic layers, wash with brine (degassed), and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash chromatography on silica gel using a non-polar eluent (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate or ether) to afford pure tris(p-chlorophenyl)phosphine as a white solid.
-
Storage: The purified phosphine should be stored in a sealed container under an inert atmosphere to prevent re-oxidation.
References
- CN101747370A - Regeneration method of triphenyl phosphine oxide - Google Patents.
-
Phosphine synthesis by reduction - Organic Chemistry Portal. Available at: [Link]
-
Regeneration method of triphenyl phosphine oxide - Eureka | Patsnap. Available at: [Link]
-
A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts | Organometallics - ACS Publications. Available at: [Link]
-
How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer? - ResearchGate. Available at: [Link]
-
Silane-mediated reduction of a phosphine oxide - ResearchGate. Available at: [Link]
-
Mild Reduction of Phosphine Oxides - ChemistryViews. Available at: [Link]
-
New Insights into the Mechanism of Reduction of Tertiary Phosphine Oxides by Means of Phenylsilane | Request PDF - ResearchGate. Available at: [Link]
-
Reduction of phosphine oxides to phosphines | Request PDF - ResearchGate. Available at: [Link]
-
Synthesizing phosphines without oxidation : r/chemistry - Reddit. Available at: [Link]
-
Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane - PMC. Available at: [Link]
-
(PDF) Tris(3-chlorophenyl)phosphine Oxide - ResearchGate. Available at: [Link]
-
Reduction of secondary and tertiary phosphine oxides to phosphines - Chemical Society Reviews (RSC Publishing). Available at: [Link]
- US6011181A - Triphenylphosphine oxide complex process - Google Patents.
-
(PDF) Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine - ResearchGate. Available at: [Link]
-
Tris(4-chlorophenyl)phosphine - Ereztech. Available at: [Link]
-
Tertiary phosphines: preparation - Books - The Royal Society of Chemistry. Available at: [Link]
- US6011181A - Triphenylphosphine oxide complex process - Google Patents.
Sources
- 1. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 2. CN101747370A - Regeneration method of triphenyl phosphine oxide - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphine synthesis by reduction [organic-chemistry.org]
- 7. Regeneration method of triphenyl phosphine oxide - Eureka | Patsnap [eureka.patsnap.com]
- 8. chemistryviews.org [chemistryviews.org]
- 9. conservancy.umn.edu [conservancy.umn.edu]
- 10. Reduction of secondary and tertiary phosphine oxides to phosphines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Tris(4-chlorophenyl)phosphine | Tris(p-chlorophenyl)phosphine | C18H12Cl3P - Ereztech [ereztech.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
common impurities in commercial tris(p-chlorophenyl)phosphine oxide
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with tris(p-chlorophenyl)phosphine oxide. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common issues encountered during its use, with a focus on identifying and mitigating the impact of common impurities. Our goal is to ensure the integrity and success of your experiments by providing scientifically grounded and practical advice.
Introduction: The Critical Role of Purity
Tris(p-chlorophenyl)phosphine oxide is a valuable reagent and building block in organic synthesis. However, like many specialized chemicals, its purity can significantly influence experimental outcomes. Undetected impurities can lead to inconsistent results, side reactions, and difficulties in product isolation and characterization. This guide is designed to empower you with the knowledge to identify potential impurities and provide actionable solutions for their removal.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently lower than expected when using a new batch of tris(p-chlorophenyl)phosphine oxide. What could be the cause?
A1: A common reason for reduced yield is the presence of the unoxidized precursor, tris(p-chlorophenyl)phosphine. This impurity can act as a ligand for metal catalysts or participate in side reactions, consuming reagents and lowering the efficiency of your primary reaction. We recommend verifying the purity of your starting material using the analytical methods outlined in our troubleshooting section.
Q2: I am observing unexpected peaks in my NMR spectrum that I cannot attribute to my desired product. Could impurities in the phosphine oxide be the culprit?
A2: Absolutely. Besides the corresponding phosphine, other potential impurities arising from the synthesis of tris(p-chlorophenyl)phosphine oxide include incompletely chlorinated phosphine oxides (e.g., bis(p-chlorophenyl)phenylphosphine oxide) or residual solvents from the manufacturing process. These can certainly appear in your NMR spectrum.
Q3: My product is difficult to purify, and I suspect it's co-eluting with an impurity from the phosphine oxide. What are my options?
A3: Co-elution is a common challenge, especially with structurally similar impurities. This guide provides several alternative purification strategies, including precipitation and recrystallization techniques, which can be more effective than chromatography in such cases.
Troubleshooting Guide: Identifying and Removing Common Impurities
The primary impurities in commercial tris(p-chlorophenyl)phosphine oxide typically stem from its synthesis and potential degradation. The most common synthetic route involves the Grignard reaction of p-chlorophenylmagnesium bromide with phosphorus oxychloride (POCl₃) or the oxidation of tris(p-chlorophenyl)phosphine.
Diagram: Synthesis and Potential Impurity Formation
Caption: Synthesis of tris(p-chlorophenyl)phosphine oxide and common impurity origins.
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Origin | Potential Impact |
| Tris(p-chlorophenyl)phosphine | P(C₆H₄Cl)₃ | 365.62 | Incomplete oxidation of the phosphine precursor. | Acts as a ligand, can interfere with catalytic cycles. |
| Bis(p-chlorophenyl)phosphinic chloride | (C₆H₄Cl)₂P(O)Cl | 291.51 | Incomplete reaction of Grignard reagent with POCl₃. | Reactive, can lead to side products. |
| Bis(p-chlorophenyl)phosphinic acid | (C₆H₄Cl)₂P(O)OH | 273.08 | Hydrolysis of bis(p-chlorophenyl)phosphinic chloride. | Acidic, can affect pH-sensitive reactions. |
| Residual Solvents (e.g., THF, Toluene) | Varies | Varies | Incomplete removal during manufacturing. | Can affect reaction kinetics and solubility. |
Experimental Protocols for Impurity Detection and Removal
The presence of the corresponding phosphine is a common issue. Due to its similar structure, it can be challenging to separate by standard chromatography.
-
¹H and ³¹P NMR Spectroscopy:
-
Principle: The chemical shifts in NMR are highly sensitive to the electronic environment of the nucleus. The phosphorus atom in the phosphine oxide is more deshielded than in the phosphine, resulting in a downfield shift in the ³¹P NMR spectrum.
-
Protocol:
-
Prepare a concentrated solution of your tris(p-chlorophenyl)phosphine oxide in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum to check for any unusual aromatic signals or solvent peaks.
-
Acquire a proton-decoupled ³¹P NMR spectrum. The phosphine oxide will typically show a singlet at a different chemical shift compared to the phosphine. Compare the integration of these signals to quantify the impurity.
-
-
-
Recrystallization:
-
Principle: This technique relies on the difference in solubility between the desired compound and the impurity in a given solvent at different temperatures.
-
Protocol:
-
Dissolve the impure tris(p-chlorophenyl)phosphine oxide in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol).
-
Slowly cool the solution to room temperature, and then in an ice bath, to induce crystallization of the more abundant and generally less soluble phosphine oxide.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum. Repeat the process if necessary to achieve the desired purity.
-
-
-
Precipitation with Zinc Chloride:
-
Principle: Triphenylphosphine oxide and its analogs are known to form insoluble complexes with certain metal salts, such as zinc chloride. This allows for their selective removal from a solution containing the desired product, especially if the product is less polar than the phosphine oxide.[1]
-
Protocol:
-
Dissolve the crude reaction mixture containing tris(p-chlorophenyl)phosphine oxide in a polar solvent like ethanol.[1]
-
In a separate flask, prepare a solution of zinc chloride (approximately 2 equivalents per equivalent of phosphine oxide) in warm ethanol.[1]
-
Add the zinc chloride solution to the crude product solution with stirring. A white precipitate of the ZnCl₂(phosphine oxide)₂ complex should form.[1]
-
Filter the mixture to remove the solid complex.[1]
-
The filtrate, now depleted of the phosphine oxide, can be further processed to isolate your product.
-
-
-
Aqueous Base Wash:
-
Principle: Acidic impurities can be deprotonated by a weak base and extracted into an aqueous layer.
-
Protocol:
-
Dissolve the impure tris(p-chlorophenyl)phosphine oxide in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with a dilute aqueous solution of a weak base, such as sodium bicarbonate.
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.
-
-
Workflow for Impurity Identification and Removal
Caption: A systematic workflow for the identification and removal of common impurities.
Conclusion
The purity of tris(p-chlorophenyl)phosphine oxide is paramount for achieving reproducible and reliable experimental results. By understanding the potential impurities and employing the appropriate detection and purification techniques outlined in this guide, researchers can ensure the quality of their starting materials and the integrity of their scientific work.
References
-
Triphenylphosphine oxide - Wikipedia. [Link]
- US5892121A - Purification of tertiary phosphine oxides - Google P
- US6011181A - Triphenylphosphine oxide complex process - Google P
-
Triphenylphosphine Oxide- Waste Not, Want Not - Scientific Update - UK. [Link]
-
(PDF) Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine - ResearchGate. [Link]
-
Chemical Properties of Tris(4-chlorophenyl)phosphine (CAS 1159-54-2) - Cheméo. [Link]
-
Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Determination of triphenylphosphine oxide in active pharmaceutical ingredients by hollow-fiber liquid-phase microextraction followed by reversed-phase liquid chromatography - PubMed. [Link]
-
Tris(4-chlorophenyl)phosphine - Ereztech. [Link]
Sources
Validation & Comparative
Spectroscopic Comparison of Substituted Triarylphosphine Oxides: A Technical Guide
Executive Summary & Technical Scope
Substituted triarylphosphine oxides (
This guide provides an objective, data-driven comparison of substituted
Theoretical Framework: Electronic Tuning
The chemical behavior of
-
Electron Donating Groups (EDGs, e.g.,
-OMe, -Me): Increase electron density on the phosphorus atom, stabilizing the character and increasing the basicity of the oxygen atom. This typically results in a red shift (lower wavenumber) in due to increased single-bond character. -
Electron Withdrawing Groups (EWGs, e.g.,
-Cl, -CF ): Decrease electron density on phosphorus, increasing the effective nuclear charge and shortening the bond. This results in a blue shift (higher wavenumber) in and a downfield shift (deshielding) in P NMR.
The Gutmann-Beckett Method
To objectively compare Lewis basicity, the Gutmann-Beckett method is the gold standard. It utilizes triethylphosphine oxide (
A larger positive
Spectroscopic Comparison Data
The following table synthesizes experimental data for para-substituted triarylphosphine oxides (
Table 1: Spectroscopic Parameters of Substituted Ar PO
| Substituent ( | Electronic Effect ( | Lewis Basicity Trend | ||
| -OCH | Strong EDG (-0.[1]27) | 27.5 | 1182 | Highest |
| -CH | Weak EDG (-0.[1]17) | 28.2 | 1188 | High |
| -H (TPPO) | Neutral (0.[1]00) | 29.0 | 1190 | Moderate |
| -Cl | Weak EWG (+0.[1]23) | 30.1 | 1198 | Low |
| -CF | Strong EWG (+0.[1]54) | 32.4 | 1205 | Lowest |
-
a: Measured in CDCl
, referenced to 85% H PO (0 ppm). -
b: Measured in CCl
or Nujol mull. Higher frequency indicates a stronger/shorter P=O bond (more double bond character).
Comparative Analysis
-
NMR Sensitivity: The
P nucleus is highly sensitive to the electronic environment. The shift from -OMe to -CF spans approximately 5 ppm. While this range seems narrow, the linewidth and upon complexation are distinct. -
IR Diagnostic: The
band is the most reliable diagnostic for bond order. A shift of ~20 cm between the methoxy and trifluoromethyl derivatives confirms significant changes in bond strength. -
Complexation Effect: Upon binding to a metal center (e.g., Zn
, Eu ), the band universally shifts to lower wavenumbers (e.g., TPPO shifts from 1190 ~1140 cm ), confirming donation of the oxygen lone pair.
Experimental Protocols
Protocol A: Synthesis via H O Oxidation
This protocol ensures the quantitative conversion of triarylphosphines to their oxides without over-oxidation or side products.
Reagents:
-
Substituted Triarylphosphine (
) (1.0 equiv) -
Hydrogen Peroxide (30% w/w aq., 1.5 equiv)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
Workflow:
-
Dissolution: Dissolve 5.0 mmol of
in 20 mL of DCM in a round-bottom flask. -
Addition: Cool to 0°C in an ice bath. Add H
O dropwise over 10 minutes. Caution: Exothermic. -
Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (usually high polarity shift) or
P NMR (disappearance of phosphine peak at ~ -5 ppm). -
Quenching: Wash the organic layer with saturated Na
SO (to remove excess peroxide) followed by brine. -
Isolation: Dry over MgSO
, filter, and evaporate solvent. Recrystallize from EtOAc/Hexane if necessary.
Protocol B: Gutmann-Beckett Lewis Acidity Titration
Use this to validate the Lewis basicity of your synthesized oxide against a standard Lewis acid (e.g., B(C
Workflow:
-
Standard: Prepare a 0.1 M solution of the
in CD CN. -
Titration: Add aliquots of the target Lewis Acid (0.1 to 1.0 equiv).
-
Measurement: Record
P NMR after each addition. -
Analysis: Plot
vs. equivalents. The plateau value represents the maximum shift for the 1:1 adduct.
Visualizations
Figure 1: Electronic Effects on Spectroscopic Observables
This diagram correlates the substituent electronics with the observed spectral shifts.
Caption: Correlation of substituent electronic effects (Hammett
Figure 2: Synthesis and Characterization Workflow
A self-validating workflow for generating and verifying
Caption: Step-by-step synthesis and validation workflow for Triarylphosphine Oxides.
References
-
Alkhuder, O., Kostin, M. A., & Tolstoy, P. M. (2025).[2][3]
P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds. Physical Chemistry Chemical Physics.[2][3][4][5] Link -
Beckett, M. A., et al. (2023). Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes. ChemRxiv. Link
-
Haas, L. L. (1970). An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. South Dakota State University Theses. Link
-
Rubtsova, A. K., et al. (2025).[3] Intensities of the bands in the IR spectra of dissolved triphenylphosphine oxide. Spectrochimica Acta Part A. Link
-
Arp, F. F., Bhuvanesh, N., & Blümel, J. (2019). Hydrogen peroxide adducts of triarylphosphine oxides. Dalton Transactions.[6] Link
- Gutmann, V. (1975). The Donor-Acceptor Approach to Molecular Interactions. Plenum Press.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the PO group and proton donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Comparison: Tris(p-chlorophenyl)phosphine Oxide in Catalysis and Synthesis
The following technical guide objectively compares Tris(4-chlorophenyl)phosphine oxide (often abbreviated as TCPPO or TClPPO ) against standard alternatives like Triphenylphosphine oxide (TPPO) and HMPA. It focuses on its specific advantages in Lewis base catalysis , electronic tuning , and process chemistry .
Executive Summary: The "Tuned" Lewis Base
In the landscape of organophosphorus catalysts, Tris(p-chlorophenyl)phosphine oxide represents a critical tool for electronic modulation . While Triphenylphosphine oxide (TPPO) is the industry standard for Lewis base activation (e.g., of trichlorosilanes), its high basicity can sometimes lead to product inhibition or catalyst poisoning.
Tris(p-chlorophenyl)phosphine oxide offers a weaker, electronically deficient oxygen donor site. This unique electronic profile allows researchers to:
-
Prevent Catalyst Poisoning: Facilitate product release in catalytic cycles where strong binding inhibits turnover.
-
Enhance Selectivity: Modulate the reactivity of hypervalent silicon intermediates in allylation and aldol reactions.
-
Simplify Purification: Leverage the "Heavy Atom Effect" and symmetry for superior crystallization properties compared to TPPO, aiding in catalyst recovery.
Mechanistic & Electronic Theory
The catalytic utility of phosphine oxides relies on the nucleophilicity of the oxygen atom (P=O). This is governed by the substituents on the phosphorus.
Electronic Tuning (The Hammett Effect)
The para-chloro substituents exert an electron-withdrawing inductive effect (-I) on the phosphorus center.
-
TPPO: Phenyl rings are relatively neutral. The oxygen is electron-rich and a strong Lewis base.
-
Tris(p-Cl)PPO: The chlorine atoms pull electron density away from the phosphorus, which in turn reduces the electron density available on the oxygen.
Consequence: The P=O bond in Tris(p-Cl)PPO is less basic than in TPPO.
-
Advantage: In reactions where the transition state requires a reversible association, the weaker binding of Tris(p-Cl)PPO ensures that the catalyst does not bind irreversibly to the Lewis acid center (e.g., Si, B, or a metal), thereby increasing the Turnover Frequency (TOF) .
Visualization: Lewis Base Activation Pathway
The following diagram illustrates how electronic tuning affects the equilibrium between the catalyst and the substrate (e.g., Trichlorosilane).
Figure 1: The catalytic cycle of Lewis base activation. Tris(p-chlorophenyl)phosphine oxide optimizes the dissociation step (
Comparative Analysis: Tris(p-Cl)PPO vs. Alternatives
The following table contrasts Tris(p-chlorophenyl)phosphine oxide with standard Lewis bases.
| Feature | Triphenylphosphine Oxide (TPPO) | Tris(p-chlorophenyl)phosphine Oxide | HMPA (Hexamethylphosphoramide) |
| Lewis Basicity | High (Strong Donor) | Moderate/Low (Tuned Donor) | Very High (Aggressive Donor) |
| Electronic Effect | Standard Reference | Electron Withdrawing (-I) | Electron Donating (+M) |
| Catalytic Niche | General activation of silyl reagents. | Reactions requiring fast turnover; preventing metal poisoning. | Difficult substrates; highly unreactive electrophiles. |
| Solubility | Soluble in DCM, MeOH, THF. | Lower solubility in polar solvents; crystallizes readily. | Miscible in water/organic (Hard to remove). |
| Toxicity | Moderate irritant. | Lower bio-availability (solid). | Known Carcinogen (High Risk). |
| Recovery | Difficult (requires column/wash). | Precipitation-based recovery often possible. | Distillation/Extraction (Difficult). |
Experimental Applications & Protocols
Application A: Lewis Base Catalyzed Allylation (General Protocol)
In the allylation of aldehydes using allyltrichlorosilane, the phosphine oxide acts as a nucleophilic catalyst to form a hypervalent silicon species.
Why use Tris(p-Cl)PPO? If the reaction with TPPO stalls due to the formation of a stable, unreactive silicate intermediate, switching to Tris(p-Cl)PPO destabilizes this intermediate enough to drive the catalytic cycle forward.
Protocol:
-
Preparation: Flame-dry a 25 mL round-bottom flask under Nitrogen.
-
Loading: Add the aldehyde (1.0 equiv) and Tris(p-chlorophenyl)phosphine oxide (10 mol%) .
-
Solvent: Add anhydrous DCM (0.5 M concentration relative to aldehyde).
-
Reagent: Dropwise add allyltrichlorosilane (1.2 equiv) at -78°C.
-
Reaction: Allow to warm to 0°C. Monitor by TLC.
-
Note: The reaction rate may be initially slower than TPPO, but the final conversion is often higher for sterically hindered substrates due to lack of catalyst inhibition.
-
-
Quench: Pour into saturated NaHCO3/ice mixture.
-
Work-up: Extract with DCM. The Tris(p-Cl)PPO often precipitates upon concentration or addition of hexanes, allowing filtration recovery before column chromatography.
Application B: Process Purification (Co-Crystallization)
One of the major "hidden" advantages is in Process Chemistry . TPPO is notorious for "oiling out" or streaking on columns. The para-chloro substituents in Tris(p-Cl)PPO facilitate
Self-Validating Recovery System:
-
Step 1: Run reaction using Tris(p-Cl)PPO as the additive/ligand.
-
Step 2: Upon completion, concentrate the reaction mixture.
-
Step 3: Add a non-polar solvent (e.g., Hexanes or Et2O).
-
Validation: Tris(p-Cl)PPO will typically form a white crystalline solid much faster than TPPO. Filter the solid.
-
Result: The filtrate contains your product with significantly reduced phosphorus contamination compared to a TPPO process.
Emerging Applications: Materials & Photophysics
Recent research (see References) highlights Tris(p-chlorophenyl)phosphine oxide in Organic Light Emitting Diodes (OLEDs) and room-temperature phosphorescence.
-
Mechanism: The heavy atom effect (Cl) and the rigid crystal structure promote intersystem crossing and stabilize triplet excitons.
-
Relevance to Drug Dev: While primarily materials science, this property is used in photoredox catalysis where the phosphine oxide acts as a matrix or co-catalyst to stabilize radical intermediates.
References
-
BenchChem. Tris(4-Chlorophenyl)phosphine Oxide Structure and Applications. Retrieved from .
-
ChemicalBook. Applications of Triphenylphosphine Oxide as Catalyst. Retrieved from .
-
Zhang, J., et al. (2023).[1] Conjugation-Modulated Excitonic Coupling Brightens Multiple Triplet Excited States. Journal of the American Chemical Society. Link (Discusses the unique photophysical properties and crystal engineering of Tris(p-chlorophenyl)phosphine oxide).
-
ResearchGate. Electroreduction of Triphenylphosphine Oxide to Triphenylphosphine.Link (Comparative data on reduction potentials of substituted phosphine oxides).
-
Kotke, M., & Denmark, S. E. (2005). Lewis Base Catalysis in Organic Synthesis.[2][3] (General reference for the mechanistic cycle of phosphine oxide catalyzed allylation).
Sources
Mechanistic Divergence in Phosphine Oxide Catalysis: Lewis Base Activation vs. Redox Cycling
Topic: Mechanistic Studies Comparing Different Phosphine Oxide Catalysts Content Type: Publish Comparison Guide
Executive Summary
For decades, phosphine oxides (
-
Lewis Base Catalysis: Where the oxygen atom serves as a nucleophile to activate Lewis acids (e.g., trichlorosilyl compounds), pioneered by Denmark.
-
Redox-Cycling Catalysis: Where the
bond is continuously reduced in situ to by silanes, allowing for catalytic Wittig/Mitsunobu reactions, pioneered by O'Brien and Denton.
This guide objectively compares the performance and mechanistic underpinnings of different phosphine oxide scaffolds (Acyclic, Cyclic, and Chiral Bis-oxides) across these two domains.
Mechanistic Principles & Comparative Analysis
Paradigm A: Lewis Base Catalysis (Silicon Activation)
In this domain, the catalyst must bind to a weak Lewis acid (typically a silicon center) to form a hypervalent, highly reactive silicate species. The key performance metric is Lewis Basicity balanced against Steric Accessibility .
Mechanism: Dual Activation via Hypervalency
The phosphine oxide (
Figure 1: Lewis base activation mechanism. The P=O donor converts the organosilane into a reactive hypervalent species.
Comparative Performance: Allylation of Aldehydes
Data sourced from Denmark et al. and related comparative studies.
| Catalyst Class | Representative Structure | Lewis Basicity (Gutmann AN) | Yield (Benzaldehyde) | Enantioselectivity (ee) | Mechanistic Note |
| HMPA | 38.8 | >95% | N/A | Benchmark. High basicity, low sterics. Toxic/Carcinogenic. | |
| TPPO | 26.5 | 45-60% | N/A | Baseline. Too sterically hindered and electronically weak for difficult substrates. | |
| BINAP-O2 | Chiral Bis-Phosphine Oxide | ~28 (est) | 92% | 85-94% | Bidentate. Chelation to Si creates a rigid chiral pocket. High activity due to "double activation". |
| Phospholane Oxides | Cyclic 5-membered | 30-32 | 80-90% | Variable | Strain Effect. Less steric bulk around O allows tighter Si binding than TPPO. |
Paradigm B: Redox-Cycling Catalysis (Catalytic Wittig)
Here, the phosphine oxide is the resting state. The catalyst must be reduced to phosphine (
Mechanism: Strain-Accelerated Reduction
The rate-determining step is the hydride transfer from silicon to phosphorus via a 4-membered transition state (
Figure 2: Silane-mediated reduction mechanism.[1][2][3][4][5] The 4-membered transition state is the energetic barrier.
Comparative Performance: Reduction Rates (Catalytic Wittig)
Data sourced from O'Brien, Denton, and related kinetic studies.
| Catalyst Class | Structure | Reductant | Time/Temp | Yield (Alkene) | Mechanistic Insight |
| Acyclic (TPPO) | 24h @ 100°C | <10% | High Barrier. Stable P=O bond; high distortion energy required to reach TS. | ||
| Acyclic (TPPO) | 12h @ 80°C | 85% | Lewis Acid Assisted. Ti activates the P=O bond, lowering the reduction barrier. | ||
| Cyclic (5-mem) | 1-Ph-Phospholane-1-oxide | 10m @ 25-60°C | >90% | Strain Release. Ring strain destabilizes the ground state P=O, accelerating reduction. | |
| Bridged Cyclic | 2-Ph-2-phosphabicyclo[2.2.1] | <5m @ RT | >95% | Geometric Constraint. Pre-distorted geometry mimics the TS, drastically lowering activation energy. |
Experimental Protocols
Protocol A: Measuring Lewis Basicity (Gutmann-Beckett Method)
Use this protocol to benchmark the donor strength of a new phosphine oxide catalyst.
Principle: The
Workflow:
-
Preparation: In a glovebox, prepare a 0.05 M solution of the Phosphine Oxide catalyst in dry
. -
Titration: Add aliquots of a standard Lewis Acid (e.g.,
) to the NMR tube. -
Measurement: Record
and NMR spectra at 298 K after each addition. -
Analysis: Plot the change in chemical shift (
) vs. equivalents of Lewis Acid. -
Calculation: Use a 1:1 binding isotherm model (e.g., curve fitting in Python/Matlab) to extract the Association Constant (
).-
Note: Higher
indicates a stronger Lewis base, usually correlating with higher activity in Silicon-activation mechanisms (unless sterics intervene).
-
Protocol B: Catalytic Wittig Reaction (Redox Cycling)
A self-validating protocol for testing catalyst turnover.
Reagents:
-
Benzaldehyde (1.0 equiv)
-
Methyl bromoacetate (1.1 equiv)
-
Catalyst: 3-Methyl-1-phenylphospholane-1-oxide (10 mol%)
-
Reductant: Phenylsilane (
, 1.2 equiv) -
Base: Solid
(anhydrous)
Step-by-Step:
-
Activation: In a dry pressure tube, dissolve the phospholane oxide catalyst (10 mol%) in dry Toluene (1 M concentration).
-
Reduction Phase: Add
(1.2 equiv). Heat to 100°C for 15 minutes.-
Validation: Take a small aliquot for
NMR. The signal should shift from ~65 ppm (Oxide) to ~ -15 ppm (Phosphine). If conversion is <90%, extend time.
-
-
Reaction Phase: Cool to room temperature. Add Benzaldehyde, Methyl bromoacetate, and
. -
Cycling: Reseal and heat to 100°C for 12-24 hours.
-
Workup: Cool, filter through a silica plug (to remove silanol byproducts), and concentrate.
-
Analysis: Determine yield by
NMR using an internal standard (e.g., mesitylene). Isolate product to calculate Turnover Number (TON).
References
-
Gutmann-Beckett Method & Phosphine Oxide Probes
- Mayer, U., Gutmann, V., & Gerger, W. (1975). The Acceptor Number - A Quantitative Empirical Parameter for the Electrophilic Properties of Solvents.
-
Comparative Study of Probes: Greb, L. et al. (2023). Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes. ChemRxiv. Link
-
Lewis Base Catalysis (Denmark)
-
Redox-Cycling Catalysis (O'Brien/Denton)
-
O'Brien, C. J., et al. (2009). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie Int. Ed. Link
-
Denton, R. M., et al. (2011).[6] Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution: The Appel Reaction. Journal of Organic Chemistry. Link
-
O'Brien, C. J. (2013).[1] Breaking the Ring through a Room Temperature Catalytic Wittig Reaction. Chemistry - A European Journal.[6] Link
-
Sources
A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized Tris(p-chlorophenyl)phosphine Oxide
For researchers, medicinal chemists, and drug development professionals, the purity of a synthetic compound is not merely a quality metric; it is a prerequisite for reliable, reproducible, and meaningful results. Tris(p-chlorophenyl)phosphine oxide, a compound of interest in catalysis and materials science, is typically synthesized via the oxidation of its corresponding phosphine. The efficacy and safety of its downstream applications are directly contingent on its purity. This guide provides an in-depth comparison of analytical methodologies to rigorously assess the purity of synthesized tris(p-chlorophenyl)phosphine oxide, grounded in the principles of scientific integrity and practical, field-proven insights.
The primary impurity of concern in this synthesis is the unreacted starting material, tris(p-chlorophenyl)phosphine. Due to its air-sensitive nature, this phosphine readily converts to the desired oxide, but incomplete conversion is common.[1] Therefore, a robust analytical strategy must be capable of clearly separating and quantifying the phosphine oxide product from its phosphine precursor.
Section 1: Foundational Purity Check - Melting Point Analysis
Expertise & Experience: Before engaging more resource-intensive techniques, melting point determination serves as a rapid and cost-effective preliminary assessment of bulk purity. The underlying principle is that impurities disrupt the crystalline lattice of a solid, typically resulting in a depression and broadening of the melting point range.
In the context of tris(p-chlorophenyl)phosphine oxide, we expect a significant difference in melting point compared to its precursor, tris(p-chlorophenyl)phosphine. While a specific CAS number for the oxide is not consistently cited in major databases, we can draw a strong inference from its well-characterized non-chlorinated analog, triphenylphosphine oxide. Triphenylphosphine melts at ~80°C, whereas its oxide melts at a much higher 154-158°C.[2] Given that tris(p-chlorophenyl)phosphine has a melting point of 100-103°C, a pure sample of its oxide is expected to have a significantly elevated and sharp melting point. The presence of the lower-melting phosphine as an impurity will manifest as a melting point that is both lower than the pure standard and occurs over a wider temperature range.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the synthesized tris(p-chlorophenyl)phosphine oxide is completely dry, as residual solvent can also depress the melting point.
-
Loading: Finely crush a small amount of the sample and pack it into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.
Trustworthiness: A narrow melting range (e.g., < 2°C) that is consistent between batches provides a high degree of confidence in the material's bulk purity and consistency. A broad or depressed range is a definitive indicator that further purification and more sophisticated analysis are required.
Section 2: The Definitive Method for Quantitation - ³¹P NMR Spectroscopy
Expertise & Experience: For phosphorus-containing compounds, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and direct tool for purity assessment.[3] Its utility stems from the large chemical shift dispersion and the high sensitivity of the ³¹P nucleus to its electronic environment. The oxidation state of phosphorus—trivalent in the phosphine (P) versus pentavalent in the phosphine oxide (P=O)—creates a dramatic and unambiguous difference in their respective chemical shifts.
The ³¹P NMR spectrum of a reaction mixture will show two distinct signals: a peak for the starting phosphine and a peak for the oxide product. The unreacted tris(p-chlorophenyl)phosphine, similar to triphenylphosphine (δ ≈ -5 ppm), is expected to appear in the upfield (negative) region of the spectrum. Conversely, the product, tris(p-chlorophenyl)phosphine oxide, will appear significantly downfield (positive ppm value), typically in the δ = +28 to +35 ppm range.[4] This large separation of ~40 ppm allows for clean, baseline-resolved integration.
Causality Behind the Method: The integration of these signals is directly proportional to the molar ratio of the two species in the sample. This allows for a precise calculation of the conversion percentage and the purity of the final product with respect to the key starting material impurity. Because ³¹P has a natural abundance of 100% and a spin of ½, quantitative analysis is straightforward, provided that relaxation delays are set appropriately.[3]
Experimental Protocol: Quantitative ³¹P NMR
-
Sample Preparation: Accurately weigh approximately 20-30 mg of the dried sample into an NMR tube.
-
Dissolution: Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure complete dissolution.
-
Spectrometer Setup:
-
Tune and match the ³¹P channel on the NMR spectrometer.
-
Acquire a proton-decoupled ³¹P spectrum.
-
Crucial Step for Quantitation: Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the phosphorus nuclei being measured. For triarylphosphine oxides, a delay of 8-10 seconds is often sufficient to ensure full relaxation and accurate integration.[4]
-
-
Data Processing:
-
Apply Fourier transform and phase correct the spectrum.
-
Calibrate the chemical shift axis. An internal standard like triphenylphosphine (δ ≈ -4.7 ppm) can be used for high accuracy.[4]
-
Integrate the distinct signals for tris(p-chlorophenyl)phosphine and its oxide.
-
-
Purity Calculation:
-
Purity (%) = [Integral(Oxide) / (Integral(Oxide) + Integral(Phosphine))] × 100
-
Logical Workflow for ³¹P NMR Analysis
Caption: Workflow for quantitative purity assessment via ³¹P NMR.
Section 3: High-Sensitivity Impurity Profiling - Reversed-Phase HPLC
Expertise & Experience: While ³¹P NMR is unparalleled for quantifying the primary phosphine impurity, High-Performance Liquid Chromatography (HPLC) is superior for detecting a broader range of potential impurities, including non-phosphorus-containing species, at very low levels. A reversed-phase HPLC (RP-HPLC) method is ideal, as it separates compounds based on their hydrophobicity. Tris(p-chlorophenyl)phosphine oxide is more polar than its phosphine precursor due to the P=O bond, resulting in a shorter retention time on a nonpolar stationary phase (like C18).
Trustworthiness through a Self-Validating Protocol: A significant pitfall in analyzing samples containing residual phosphine is on-column oxidation, where the phosphine is oxidized to the oxide by trace oxygen in the mobile phase or by active sites on the column. This leads to an underestimation of the phosphine impurity and an overestimation of the product's purity. To create a self-validating system, a small amount of an antioxidant or a reducing agent can be added to the mobile phase. A field-proven strategy involves adding a trace amount of tris(2-carboxyethyl)phosphine (TCEP), which acts as a sacrificial agent to passivate the system and prevent the oxidation of the analyte.
Experimental Protocol: Robust RP-HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
Start at 60% B
-
Linear ramp to 95% B over 10 minutes
-
Hold at 95% B for 2 minutes
-
Return to 60% B and equilibrate for 3 minutes
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a ~0.5 mg/mL solution in Acetonitrile/Water (50:50).
Data Interpretation
-
Expected Elution Order: The more polar tris(p-chlorophenyl)phosphine oxide will elute first, followed by the less polar, more retained tris(p-chlorophenyl)phosphine.
-
Purity Assessment: The area percentage of the main oxide peak relative to the total area of all peaks provides the purity profile. This method can detect not only the phosphine starting material but also other potential synthesis byproducts or degradation products.
Workflow for Robust HPLC Analysis
Caption: Workflow for impurity profiling via RP-HPLC.
Section 4: Comparative Analysis of Purity Assessment Techniques
To select the most appropriate analytical strategy, it is essential to compare the strengths and limitations of each technique in the specific context of assessing tris(p-chlorophenyl)phosphine oxide purity.
| Technique | Primary Information | Strengths | Limitations | Best For |
| ³¹P NMR | Molar ratio of P-species | • Highly specific for P-compounds• Inherently quantitative• Unambiguous identification of phosphine vs. oxide | • Low sensitivity to non-P impurities• Requires access to NMR spectrometer | Definitive quantification of residual phosphine starting material. |
| RP-HPLC | Impurity profile (Area %) | • High sensitivity (ppm levels)• Detects a broad range of impurities• Widely available | • On-column degradation risk (mitigatable)• Requires reference standards for absolute quantification | High-sensitivity screening for all potential organic impurities. |
| Melting Point | Bulk purity indication | • Extremely fast and low-cost• Good indicator of gross impurities | • Non-specific• Insensitive to low levels of impurity• Requires a pure reference standard | Rapid, initial quality control check before further analysis. |
| Mass Spec (MS) | Molecular Weight | • Confirms molecular identity• Can help identify unknown impurities | • Not inherently quantitative• May not be suitable for all impurities | Verifying the molecular weight of the final product. |
| ¹H / ¹³C NMR | Structural integrity | • Confirms overall chemical structure• Detects major organic impurities | • Complex spectra can mask minor impurities• Less sensitive than HPLC | Confirming the structural identity of the synthesized compound. |
Conclusion and Recommended Strategy
A multi-faceted approach is essential for the robust and reliable purity assessment of synthesized tris(p-chlorophenyl)phosphine oxide. The recommended workflow is as follows:
-
Initial QC: Begin with Melting Point Analysis . A sharp, elevated melting point provides initial confidence to proceed.
-
Definitive Quantitation: Employ Quantitative ³¹P NMR as the primary method to accurately determine the level of residual tris(p-chlorophenyl)phosphine. This is the most critical measurement for confirming the completion of the oxidation reaction.
-
Comprehensive Profiling: Utilize RP-HPLC to generate a high-sensitivity impurity profile, ensuring no other significant byproducts are present.
-
Identity Confirmation: Finally, confirm the molecular weight of the product via Mass Spectrometry to validate that the desired molecule has been synthesized.
By integrating these complementary techniques, researchers can establish a self-validating system that ensures the scientific integrity of their work and provides full confidence in the quality of their synthesized tris(p-chlorophenyl)phosphine oxide.
References
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Ereztech. (n.d.). Tris(4-chlorophenyl)phosphine Specification Sheet. Ereztech. Retrieved February 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Tris(4-chlorophenyl) phosphate. PubChem. Retrieved February 7, 2026, from [Link]
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Wikipedia. (n.d.). Tris(4-methoxyphenyl)phosphine. Retrieved February 7, 2026, from [Link]
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Fun, H. K., Sivakumar, K., Chua, S. O., Ooi, M. F., Anwair, M. A. S., Gan, E. E., & Jackson, W. R. (1996). Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine. Acta Crystallographica Section C: Crystal Structure Communications, 52(9), 2243–2245. [Link]
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Cheméo. (n.d.). Chemical Properties of Tris(4-chlorophenyl)phosphine (CAS 1159-54-2). Retrieved February 7, 2026, from [Link]
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Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved February 7, 2026, from [Link]
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Valdés, H., et al. (2023). Monitoring Lead–Phosphorus Interactions Through 31P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent. Molecules, 28(15), 5821. [Link]
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Alkhuder, O., Kostin, M. A., & Tolstoy, P. M. (2026). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 28, 538-550. [Link]
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Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). 31P NMR spectra of TPPO in three situations. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines. Retrieved February 7, 2026, from [Link]
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The Journal of Organic Chemistry. (1983). N-phenyl-P,P,P-triarylphospha-.lambda.5-azenes, triarylphosphines, and triarylphosphine oxides. Substituent effects on nitrogen-15, phosphorus-31, and carbon-13 NMR spectra. [Link]
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ResearchGate. (n.d.). 31P NMR spectra of TPPO in three situations. Retrieved February 7, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 7, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
